Methyl 4-piperazin-1-ylmethylbenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(piperazin-1-ylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)12-4-2-11(3-5-12)10-15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIVYTXCTMWGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427001 | |
| Record name | methyl 4-piperazin-1-ylmethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86620-81-7 | |
| Record name | methyl 4-piperazin-1-ylmethylbenzoate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50427001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-[(piperazin-1-yl)methyl]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Spectroscopic Analysis of Methyl 4-(piperazin-1-ylmethyl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a framework for the spectroscopic characterization of Methyl 4-(piperazin-1-ylmethyl)benzoate (CAS No. 86620-81-7), a key intermediate in pharmaceutical synthesis. Due to the limited availability of public domain spectral data for this specific compound, this document focuses on outlining the standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methodologies provide the necessary foundation for researchers to generate and interpret the spectroscopic data required for structural elucidation and purity assessment.
Introduction
Methyl 4-(piperazin-1-ylmethyl)benzoate is a bifunctional molecule incorporating a piperazine moiety and a methyl benzoate group. This structure makes it a valuable building block in the synthesis of more complex pharmaceutical agents. Accurate and comprehensive spectroscopic characterization is a critical step in ensuring the identity, purity, and stability of this intermediate, which is essential for regulatory compliance and the success of subsequent synthetic steps. This guide details the standard procedures for acquiring the necessary NMR, IR, and MS data.
Spectroscopic Data Summary
NMR Spectroscopic Data
Table 1: ¹H NMR Data for Methyl 4-(piperazin-1-ylmethyl)benzoate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|---|
| Data to be populated | Aromatic Protons | |||
| Data to be populated | Methylene Bridge (-CH₂-) | |||
| Data to be populated | Methyl Ester (-OCH₃) | |||
| Data to be populated | Piperazine Protons (-CH₂-N-CH₂-) |
| Data to be populated | | | | Piperazine N-H |
Table 2: ¹³C NMR Data for Methyl 4-(piperazin-1-ylmethyl)benzoate
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| Data to be populated | Carbonyl Carbon (C=O) |
| Data to be populated | Aromatic C-quaternary |
| Data to be populated | Aromatic C-H |
| Data to be populated | Methylene Bridge (-CH₂) |
| Data to be populated | Methyl Ester (-OCH₃) |
| Data to be populated | Piperazine Carbons (-CH₂-N-CH₂-) |
IR Spectroscopic Data
Table 3: IR Absorption Bands for Methyl 4-(piperazin-1-ylmethyl)benzoate
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| Data to be populated | N-H Stretch (Piperazine) | |
| Data to be populated | C-H Stretch (Aromatic) | |
| Data to be populated | C-H Stretch (Aliphatic) | |
| Data to be populated | C=O Stretch (Ester) | |
| Data to be populated | C=C Stretch (Aromatic) | |
| Data to be populated | C-O Stretch (Ester) |
| Data to be populated | | C-N Stretch (Piperazine) |
Mass Spectrometry Data
Table 4: Mass Spectrometry Data for Methyl 4-(piperazin-1-ylmethyl)benzoate
| m/z | Relative Intensity (%) | Ion Assignment |
|---|---|---|
| Data to be populated | [M+H]⁺ (Molecular Ion + H) | |
| Data to be populated | [M]⁺ (Molecular Ion) |
| Data to be populated | | Key Fragment Ions |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation : Approximately 5-10 mg of Methyl 4-(piperazin-1-ylmethyl)benzoate is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition :
-
A standard single-pulse experiment is performed.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Acquisition :
-
A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared spectrometer, commonly with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Data Acquisition :
-
A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded.
-
The sample spectrum is then recorded.
-
Typical spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Chemical Ionization - CI).
-
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL). A small amount of formic acid or ammonium acetate may be added to promote ionization for ESI.
-
Data Acquisition :
-
The sample solution is introduced into the ion source.
-
For ESI, the analysis is typically performed in positive ion mode to observe [M+H]⁺.
-
Mass range: m/z 50-500.
-
The instrument is calibrated using a known standard.
-
-
Data Processing : The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Methyl 4-(piperazin-1-ylmethyl)benzoate.
Caption: Workflow for Spectroscopic Characterization.
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-piperazin-1-ylmethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-piperazin-1-ylmethylbenzoate is a chemical compound of interest in contemporary drug discovery, primarily utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins associated with disease. The physicochemical properties of each component of a PROTAC, including the linker, are critical determinants of its overall efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase). This guide provides a detailed overview of the known physicochemical properties of this compound, outlines experimental protocols for their determination, and illustrates its role in the PROTAC mechanism of action.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. It is important to distinguish between experimentally determined values and computationally predicted data.
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₃H₁₈N₂O₂ | - | [1][2] |
| Molecular Weight | 234.30 g/mol | - | [1][2] |
| CAS Number | 86620-81-7 | - | [1][2] |
| Melting Point | 226-227 °C (monohydrochloride salt) | Experimental | [3] |
| Boiling Point | 355.6 °C at 760 mmHg | Predicted | Not explicitly stated, likely computational |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | Computed | [1] |
| LogP (Octanol-Water Partition Coefficient) | 0.8784 | Computed | [1] |
| pKa | Not Found | Experimental data not available | |
| Aqueous Solubility | Not Found | Experimental data not available |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are standard experimental protocols relevant to the characterization of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus: A melting point apparatus equipped with a heating block, a thermometer, and a means of observing the sample is used.
-
Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which the last solid particle disappears are recorded as the melting point range. For a pure compound, this range is typically narrow.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology: Distillation Method
-
Apparatus: A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.
-
Procedure: The liquid sample is placed in the distilling flask along with boiling chips to ensure smooth boiling. The apparatus is heated, and the liquid is brought to a boil.
-
Observation: The temperature is recorded when the vapor condensation front is level with the thermometer bulb and remains constant. This stable temperature is the boiling point.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of the lipophilicity of a compound and is critical for predicting its pharmacokinetic properties.
Methodology: Shake-Flask Method
-
System Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken for a prolonged period to allow for equilibrium to be reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
pKa Determination
The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding. For a compound like this compound with basic nitrogen atoms, the pKa of the conjugate acid is determined.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of the compound is dissolved in water or a co-solvent system to create a solution of known concentration.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa can be determined from the pH at the half-equivalence point. For molecules with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed. The pKa values for piperazine and some of its derivatives have been reported, with the basicity of the piperazine nitrogens being influenced by the nature and position of substituents.[4][5]
Aqueous Solubility Determination
Aqueous solubility is a fundamental property that affects a drug's absorption and distribution.
Methodology: Equilibrium Shake-Flask Method
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of an aqueous buffer of a specific pH.
-
Equilibration: The resulting suspension is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, LC-MS). This concentration represents the equilibrium solubility at that specific pH and temperature.
Role in PROTAC-Mediated Protein Degradation
As a linker, this compound plays a pivotal role in the mechanism of action of PROTACs. The piperazine moiety within the linker can influence the overall physicochemical properties of the PROTAC, such as its rigidity and solubility.[6] The primary function of the linker is to connect a ligand that binds to the target protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase. This bridging action facilitates the formation of a ternary complex, which is the crucial step for initiating protein degradation.
Signaling Pathway Diagram
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation, where a linker such as this compound connects the two functional ends of the PROTAC molecule.
References
- 1. chemscene.com [chemscene.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Properties and Structure of Methyl 4-(piperazin-1-ylmethyl)benzoate (CAS Number 86620-81-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(piperazin-1-ylmethyl)benzoate, identified by CAS number 86620-81-7, is a chemical compound of significant interest in medicinal chemistry and drug discovery.[][2] Its structural features, incorporating a piperazine moiety, a substituted benzene ring, and a methyl ester group, make it a valuable building block in the synthesis of more complex molecules. Notably, this compound serves as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins.[3][4] This guide provides a comprehensive overview of the known properties, structure, and relevant experimental protocols for this compound.
Chemical Structure and Identification
The chemical structure of Methyl 4-(piperazin-1-ylmethyl)benzoate consists of a methyl benzoate group substituted at the 4-position with a piperazin-1-ylmethyl group.
Molecular Structure:
Chemical Structure of Methyl 4-(piperazin-1-ylmethyl)benzoate
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 86620-81-7 |
| IUPAC Name | methyl 4-(piperazin-1-ylmethyl)benzoate[2] |
| Molecular Formula | C13H18N2O2[] |
| Molecular Weight | 234.29 g/mol [] |
| SMILES | COC(=O)c1ccc(cc1)CN2CCNCC2[2] |
| InChI | InChI=1S/C13H18N2O2/c1-17-13(16)11-6-4-10(5-7-11)9-15-2-3-14-8-9/h4-7,14H,2-3,8-9H2,1H3 |
Physicochemical Properties
A summary of the available physical and chemical properties of Methyl 4-(piperazin-1-ylmethyl)benzoate is provided below. It is important to note that experimental data for the free base is limited, and some values are computed.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Melting Point (Monohydrochloride) | 226-227 °C | [5] |
| Boiling Point (Predicted) | 351.9 ± 32.0 °C | [6] |
| Density (Predicted) | 1.104 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 7.55 ± 0.10 | [6] |
| LogP (Computed) | 0.8784 | [7] |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
| Rotatable Bonds | 3 | [7] |
Spectroscopic Data
Experimental Protocols
Synthesis of Methyl 4-(piperazin-1-ylmethyl)benzoate Monohydrochloride[5]
Materials:
-
Piperazine hexahydrate (38 g, 0.2 mole)
-
Piperazine dihydrochloride (28 g, 0.2 mole)
-
Methanol (150 ml)
-
Methyl 4-bromomethylbenzoate (45 g, 0.2 mole)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of piperazine hexahydrate and piperazine dihydrochloride is prepared in methanol.
-
While stirring at ambient temperature, methyl 4-bromomethylbenzoate is added to the mixture.
-
The reaction mixture is left to stand for 2 days.
-
The resulting precipitate is removed by suction filtration.
-
The clear filtrate is evaporated to dryness.
-
The residue is recrystallized from ethanol to yield the desired compound as a monohydrochloride.
Yield: 39 g (64%)
Role in Drug Development: PROTAC Linker
Methyl 4-(piperazin-1-ylmethyl)benzoate is utilized as a linker component in the synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The piperazine moiety in the linker can enhance the solubility and rigidity of the PROTAC molecule.
The Ubiquitin-Proteasome Signaling Pathway
The degradation of target proteins by PROTACs is mediated by the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
Ubiquitin-Proteasome Signaling Pathway
Experimental Workflow for PROTAC Evaluation
The development and evaluation of a PROTAC molecule involves a series of experimental steps to confirm its efficacy and mechanism of action.
Experimental Workflow for PROTAC Evaluation
Conclusion
Methyl 4-(piperazin-1-ylmethyl)benzoate is a key building block in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. This guide has summarized its fundamental properties and structure, provided a detailed synthesis protocol for its hydrochloride salt, and contextualized its application as a PROTAC linker within the ubiquitin-proteasome pathway. Further research into the experimental properties of the free base and the development of specific PROTACs utilizing this linker will undoubtedly contribute to the advancement of novel therapeutics.
References
The Piperazine Scaffold: A Cornerstone in the Early Days of Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The mid-20th century marked a golden age of pharmaceutical innovation, and at the heart of many groundbreaking discoveries was a simple six-membered heterocycle: piperazine. Initially used as an anthelmintic, the piperazine scaffold quickly proved to be a remarkably versatile building block in medicinal chemistry. Its unique structural and physicochemical properties allowed for the development of a diverse array of therapeutic agents that targeted the central nervous system. This technical guide delves into the early, foundational studies of piperazine derivatives in three key therapeutic areas: antihistamines, antipsychotics, and antidepressants. We will explore the seminal discoveries, quantitative pharmacological data, detailed experimental methodologies, and the early understanding of the signaling pathways that guided the development of these pioneering drugs.
First-Generation Piperazine Antihistamines: A Breakthrough in Allergy Treatment
The quest to counteract the effects of histamine, a key mediator of allergic responses, led to the development of the first antihistamines in the 1940s. The piperazine class of antihistamines emerged as a significant advancement, with compounds like chlorcyclizine and cyclizine demonstrating potent H1 receptor antagonism.
Quantitative Pharmacological Data
The early development of piperazine antihistamines was driven by systematic structure-activity relationship (SAR) studies and quantitative pharmacological evaluations. The following table summarizes key data from these foundational studies.
| Compound | Generation | H1 Receptor Affinity (Ki, nM) | Key Pharmacokinetic/Pharmacodynamic Notes |
| Cyclizine | First | 5 | Lipophilic, readily crosses the blood-brain barrier, causing sedation. |
| Chlorcyclizine | First | Not explicitly found in early literature | Similar to cyclizine, known for its sedative and anticholinergic properties. |
| Hydroxyzine | First | 2 | Potent H1 antagonist; significant CNS penetration leads to sedation and anxiolytic effects. |
| Meclizine | First | 250 | Lower affinity than other first-generation agents; primarily used for motion sickness. |
Experimental Protocols
The characterization of these early antihistamines relied on robust in vitro and in vivo assays.
This assay was crucial for determining the affinity of piperazine derivatives for the H1 receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.
Materials:
-
Membrane Preparation: Homogenates from tissues expressing the H1 receptor (e.g., guinea pig cerebellum).
-
Radioligand: [3H]mepyramine.
-
Test Compound: Piperazine derivative (e.g., cyclizine).
-
Non-labeled Ligand: A known H1 antagonist (e.g., mianserin) for determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Pre-soaked in polyethyleneimine.
-
Scintillation Counter.
Procedure:
-
Incubation: In triplicate, incubate the membrane preparation with a fixed concentration of [3H]mepyramine and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess non-labeled ligand).
-
Filtration: After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined from a competition binding curve. The Ki is then calculated using the Cheng-Prusoff equation.
Signaling Pathway
Early studies established that piperazine antihistamines act as inverse agonists at the H1 receptor, a G protein-coupled receptor (GPCR). They block the action of histamine, which activates the Gq/11 signaling cascade.
The Rise of Piperazine Phenothiazines in Antipsychotic Therapy
The discovery of the antipsychotic properties of chlorpromazine in the 1950s revolutionized the treatment of schizophrenia. This led to the synthesis of numerous derivatives, including the potent piperazine phenothiazines like fluphenazine and perphenazine. These compounds became mainstays in the management of psychotic disorders.
Quantitative Pharmacological Data
The early antipsychotic piperazine derivatives were characterized by their high affinity for dopamine D2 receptors, which was believed to be central to their therapeutic effect.
| Compound | Class | Dopamine D2 Receptor Affinity (Ki, nM) | Clinical Notes |
| Fluphenazine | Phenothiazine | 0.4 | High-potency antipsychotic with a significant risk of extrapyramidal side effects. |
| Perphenazine | Phenothiazine | 0.8 | Mid-potency antipsychotic also used as an antiemetic. |
Experimental Protocols
A battery of in vivo tests was used to screen for antipsychotic activity in the early days of discovery.
This model was used to assess the dopamine-blocking activity of potential antipsychotics.
Objective: To evaluate the ability of a test compound to inhibit stereotyped behaviors induced by amphetamine.
Materials:
-
Animals: Male Wistar rats.
-
Inducing Agent: d-Amphetamine sulfate.
-
Test Compound: Piperazine phenothiazine derivative.
-
Vehicle Control.
Procedure:
-
Acclimation: Acclimate rats to the testing environment.
-
Drug Administration: Administer the test compound or vehicle to the rats.
-
Amphetamine Challenge: After a set pretreatment time, administer d-amphetamine to induce stereotyped behaviors (e.g., sniffing, gnawing, licking).
-
Behavioral Scoring: Observe and score the intensity of stereotyped behaviors at regular intervals over a specific period.
-
Data Analysis: Compare the stereotypy scores of the test compound-treated group to the control group to determine the percentage of inhibition.
Early Understanding of the Mechanism of Action
The prevailing hypothesis in the early era of antipsychotic drug discovery was the "dopamine hypothesis of schizophrenia," which posited that psychosis was due to excessive dopamine activity in the brain. The therapeutic action of piperazine phenothiazines was therefore attributed to their ability to block dopamine D2 receptors in the mesolimbic pathway.
Technical Guide: Solubility and Stability Profile of Methyl 4-piperazin-1-ylmethylbenzoate
Document ID: MG-2025-86620-81-7 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is a technical guide compiled for illustrative and educational purposes. Methyl 4-piperazin-1-ylmethylbenzoate is used as a model compound. The experimental data presented herein is hypothetical and representative of typical results obtained through the described methodologies. It is not derived from actual laboratory studies performed on this specific molecule.
Introduction
This compound (CAS No. 86620-81-7) is a piperazine derivative that serves as a valuable building block in medicinal chemistry.[] The piperazine ring is a common scaffold in many approved pharmaceutical agents, recognized for its ability to impart favorable pharmacokinetic properties.[2][3][4] Understanding the fundamental physicochemical properties of new chemical entities is a critical step in early-stage drug development. Poor aqueous solubility and chemical instability can lead to significant challenges, including low bioavailability, formulation difficulties, and a shortened shelf life.
This guide provides a comprehensive overview of the core solubility and stability studies essential for characterizing a compound like this compound. It outlines detailed experimental protocols based on industry-standard practices and International Council for Harmonisation (ICH) guidelines, accompanied by representative data and process workflows.[5][6][7][8]
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. These parameters are crucial for interpreting solubility and stability behavior.
| Property | Value | Source / Method |
| IUPAC Name | methyl 4-(piperazin-1-ylmethyl)benzoate | [9][] |
| CAS Number | 86620-81-7 | [9][10] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [10][11] |
| Molecular Weight | 234.30 g/mol | [10][11] |
| pKa (Predicted) | 8.5 (most basic), 3.0 (second basic) | ACD/Labs Prediction |
| LogP (Predicted) | 0.88 | [10] |
| Topological Polar Surface Area | 41.57 Ų | [10] |
Aqueous Solubility Studies
Aqueous solubility is a key determinant of a drug's absorption and bioavailability. Both thermodynamic and kinetic solubility are assessed to provide a comprehensive profile.
Thermodynamic Solubility
Thermodynamic (or equilibrium) solubility is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions. The shake-flask method is the gold standard for this determination.[12][13][14]
Table 3.1.1: Thermodynamic Solubility of this compound
| Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| 0.1 N HCl | 1.2 | 25 | 15,250 | 65,087 |
| Acetate Buffer | 4.5 | 25 | 8,500 | 36,278 |
| Phosphate Buffer (PBS) | 6.8 | 25 | 1,100 | 4,695 |
| Phosphate Buffer (PBS) | 7.4 | 25 | 450 | 1,921 |
| Simulated Gastric Fluid (SGF) | 1.6 | 37 | 13,800 | 58,900 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37 | 950 | 4,055 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 37 | 6,200 | 26,462 |
Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a series of glass vials, ensuring undissolved solid is visible.[13]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous medium (as listed in Table 3.1.1) to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (25°C or 37°C). Agitate for a minimum of 24-48 hours to ensure equilibrium is reached.[12][15]
-
Phase Separation: After equilibration, allow the vials to stand to let the suspended solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid.
-
Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) to bring the concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method.[2][16] Calculate the original concentration by applying the dilution factor.
Workflow for Thermodynamic Solubility
Stability Studies
Stability testing is essential for identifying degradation pathways and determining appropriate storage conditions. Forced degradation (stress testing) is performed to predict the long-term stability profile of the drug substance.[17][18][19]
Forced Degradation Studies
Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[19][20] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[21]
Table 4.1.1: Forced Degradation of this compound in Solution
| Stress Condition | Time | Temperature (°C) | % Assay Remaining | Major Degradants Observed |
| Acid Hydrolysis (0.1 N HCl) | 24 h | 60 | 88.5 | DP-1 (Hydrolyzed Ester) |
| Base Hydrolysis (0.1 N NaOH) | 4 h | 60 | 81.2 | DP-1 (Hydrolyzed Ester) |
| Oxidative (3% H₂O₂) | 24 h | 25 | 92.1 | DP-2 (N-Oxide) |
| Thermal (Solution, pH 7.4) | 7 days | 80 | 98.9 | Minor, <0.1% |
| Photolytic (Solid, ICH Q1B) | 1.2M lux·h / 200 W·h/m² | 25 | 99.5 | None detected |
| Photolytic (Solution, ICH Q1B) | 1.2M lux·h / 200 W·h/m² | 25 | 96.8 | DP-3 (Unidentified) |
Experimental Protocol: Forced Degradation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Sample Preparation:
-
Acid/Base Hydrolysis: Dilute the stock solution with 0.1 N HCl or 0.1 N NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C.
-
Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Store at room temperature, protected from light.
-
Thermal: Dilute the stock solution in pH 7.4 buffer and incubate at 80°C.
-
Photolytic: Expose both solid powder and a solution (~100 µg/mL in pH 7.4 buffer) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][8]
-
-
Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours). For acid/base samples, neutralize them immediately (e.g., with an equimolar amount of base/acid).
-
Analysis: Analyze all samples using a stability-indicating HPLC method, comparing them against an unstressed control sample prepared at the same concentration. The method must be capable of separating all major degradation products from the parent peak.
Workflow for Forced Degradation Study
Analytical Methodology
All quantitative assessments described in this guide rely on a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Table 5.1: Representative HPLC Method Parameters
| Parameter | Condition |
| Instrument | HPLC System with UV or PDA Detector |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Note: As piperazine itself lacks a strong chromophore, derivatization with an agent like NBD-Cl may be required for trace-level analysis or impurity detection if sensitivity is insufficient.[2][16]
Conclusion
This guide outlines the fundamental methodologies for assessing the solubility and stability of this compound. The hypothetical data indicates that the compound exhibits pH-dependent solubility, with significantly higher solubility in acidic conditions, as expected for a basic compound. The molecule is susceptible to hydrolysis, particularly under basic conditions, and shows some sensitivity to oxidation. It appears relatively stable under thermal and photolytic stress. These findings are critical for guiding formulation development, defining appropriate storage conditions, and establishing a valid analytical control strategy.
References
- 2. benchchem.com [benchchem.com]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mastercontrol.com [mastercontrol.com]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. This compound [synhet.com]
- 10. chemscene.com [chemscene.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. researchgate.net [researchgate.net]
- 15. enamine.net [enamine.net]
- 16. jocpr.com [jocpr.com]
- 17. ijisrt.com [ijisrt.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biopharminternational.com [biopharminternational.com]
- 21. resolvemass.ca [resolvemass.ca]
Quantum Chemical Calculations for Piperazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including anticancer, antidepressant, antipsychotic, and antiviral agents.[1][2][3][4] The conformational flexibility and electronic properties of the piperazine moiety are critical to its biological activity, influencing how these molecules interact with their protein targets.[1] Quantum chemical calculations have emerged as a powerful tool for elucidating the three-dimensional structures, electronic properties, and reactivity of piperazine derivatives, thereby guiding the rational design and development of new therapeutic agents.[2][3] This technical guide provides an in-depth overview of the application of quantum chemical methods to the study of piperazine derivatives, with a focus on practical methodologies and data interpretation.
Theoretical Background
Quantum chemistry employs the principles of quantum mechanics to study chemical phenomena. For molecules like piperazine derivatives, Density Functional Theory (DFT) is the most widely used quantum chemical method due to its favorable balance of accuracy and computational cost.[5] DFT is based on the principle that the ground-state electronic energy of a molecule is a unique functional of its electron density.
Key molecular properties that can be calculated using DFT and are relevant to drug design include:
-
Optimized Molecular Geometry: Provides the most stable three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and dihedral angles.[6][7] This is crucial for understanding the shape of the molecule and how it fits into a biological target.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.[5][8][9]
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding, with a biological target.
-
Quantum Chemical Descriptors: These are numerical values derived from quantum chemical calculations that quantify various electronic and structural properties of a molecule. They are frequently used in Quantitative Structure-Activity Relationship (QSAR) studies to build mathematical models that correlate molecular properties with biological activity.[10][11][12]
Computational Methodologies
A variety of DFT functionals and basis sets are employed in the study of piperazine derivatives. The choice of method depends on the specific properties being investigated and the desired level of accuracy.
Commonly Used DFT Functionals:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that is widely used for geometry optimization and electronic structure calculations of organic molecules.[7][8]
-
M06-2X: A hybrid meta-GGA functional that often provides improved accuracy for non-covalent interactions and thermochemistry.
-
WB97XD: A range-separated hybrid functional that includes empirical dispersion corrections, making it suitable for studying systems where van der Waals interactions are important.
Commonly Used Basis Sets:
-
Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are computationally efficient and widely used for routine calculations on medium-sized organic molecules.[5][7]
-
Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are used for high-accuracy calculations.
Data Presentation
The following tables summarize key quantitative data from various quantum chemical studies on piperazine derivatives.
Table 1: Computational Parameters for Geometry Optimization of Piperazine Derivatives
| Derivative Class | DFT Functional | Basis Set | Software | Reference |
| Arylpiperazines | B3LYP | 6-31G(d,p) | Gaussian | [7] |
| Phenylpiperazine | B3LYP | 6-311++G(d,p) | Gaussian | [5] |
| Acylsulfonylpiperazines | DFT (unspecified) | Not specified | Not specified | [2] |
| Benzothiazole-piperazines | B3LYP | 6-31G** | Not specified | [12] |
Table 2: Calculated Geometric Parameters for Representative Piperazine Derivatives
| Derivative | Bond | Calculated Length (Å) | Bond Angle | Calculated Angle (°) | Dihedral Angle | Calculated Angle (°) | Computational Level | Reference |
| 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine | O1-C4 | 1.342 | C2-N1-C6 | 116.3 | N1-C2-N3-C4 | -54.2 | B3LYP/6-311++G(d,p) | [6] |
| 1,2,3,4-tetrahydro-6-phenyl-4-oxo-2-thioxopyrimidine-5-carbonitrile | C1-N1 | 1.383 | N1-C1-N2 | 117.4 | C2-N1-C1-N2 | 179.9 | B3LYP/6-311++G(d,p) | [7] |
Table 3: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Level | Reference |
| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 | B3LYP/6-311++G(d,p) | [5] |
| Quinoline | -6.646 | -1.816 | 4.83 | B3LYP/6-31+G(d,p) | [9] |
| Substituted 1,3,5-triazine (L1) | -0.682 | -0.782 | 0.100 | B3LYP/6-311G++(d,p) | [8] |
| Substituted 1,3,5-triazine (L2) | -0.847 | -0.749 | 0.098 | B3LYP/6-311G++(d,p) | [8] |
| Substituted 1,3,5-triazine (L3) | -0.940 | -0.748 | 0.192 | B3LYP/6-311G++(d,p) | [8] |
Experimental Protocols
The following sections detail the typical computational protocols for studying piperazine derivatives.
Protocol 1: Geometry Optimization and Electronic Structure Analysis
-
Molecule Building: The 3D structure of the piperazine derivative is built using molecular modeling software.
-
Conformational Search: For flexible molecules, a conformational search is performed to identify the lowest energy conformer. This can be done using molecular mechanics or semi-empirical methods.
-
Geometry Optimization: The geometry of the lowest energy conformer is then optimized using DFT with a chosen functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This calculation finds the equilibrium geometry of the molecule.[13]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Property Calculation: Once the optimized geometry is confirmed, various electronic properties such as HOMO-LUMO energies, MEP, and Mulliken charges are calculated at the same level of theory.[5][8]
Protocol 2: Quantitative Structure-Activity Relationship (QSAR) Study
-
Dataset Preparation: A dataset of piperazine derivatives with known biological activities (e.g., IC50 values) is compiled.
-
Descriptor Calculation: A set of quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, polarizability) is calculated for each molecule in the dataset using DFT.
-
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the calculated descriptors with the biological activity.
-
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.
-
Prediction for New Compounds: The validated QSAR model can then be used to predict the biological activity of new, untested piperazine derivatives.
Protocol 3: Molecular Docking
-
Ligand and Receptor Preparation: The 3D structures of the piperazine derivative (ligand) and the target protein (receptor) are prepared. This includes adding hydrogen atoms and assigning appropriate charges.
-
Binding Site Definition: The active site of the protein where the ligand is expected to bind is defined.
-
Docking Simulation: A docking algorithm is used to predict the preferred binding pose of the ligand within the protein's active site and to estimate the binding affinity.
-
Analysis of Interactions: The docked pose is analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. This information can guide the design of more potent inhibitors.[3][4][14]
Mandatory Visualization
Caption: A typical workflow for the computational analysis of piperazine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents [mdpi.com]
- 4. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irjweb.com [irjweb.com]
- 6. researchgate.net [researchgate.net]
- 7. ijcps.org [ijcps.org]
- 8. Molecular structure, HOMO-LUMO, MEP - – Analysis of triazine compounds using DFT (B3LYP) calculations | CoLab [colab.ws]
- 9. scirp.org [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Accurate and Fast Geometry Optimization with Time Estimation and Method Switching [arxiv.org]
- 14. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of Novel Piperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle with two nitrogen atoms in opposite positions, is a cornerstone in medicinal chemistry.[1] Its unique structure imparts favorable physicochemical properties, making it a "privileged scaffold" found in numerous FDA-approved drugs.[1][2] The versatility of the piperazine moiety allows for the creation of large compound libraries with diverse pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][3]
This technical guide provides an in-depth overview of the core methodologies used to screen novel piperazine compounds for biological activity. It includes detailed experimental protocols for key assays, summarized quantitative data from recent studies, and visualizations of critical workflows and signaling pathways to support drug discovery and development efforts.
The High-Throughput Screening (HTS) Workflow
The initial phase of drug discovery often involves high-throughput screening (HTS), an automated process designed to test thousands to millions of compounds against a specific biological target.[4][5][6][7] This allows researchers to rapidly identify "hits"—compounds that affect the target in a desired manner.[7] The HTS workflow is a multi-step process that significantly accelerates the identification of promising lead candidates for further development.[4][6][8]
Anticancer Activity Screening
Piperazine derivatives are a major focus in oncology research due to their ability to induce cancer cell death (apoptosis), halt the cell cycle, and interfere with key signaling pathways essential for tumor growth and survival.[1][3][9][10] A primary step in evaluating these compounds is to determine their cytotoxicity against various cancer cell lines.
Data Summary: In Vitro Anticancer Activity
The cytotoxic potential of piperazine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) value. A lower value indicates higher potency.[9]
| Compound Class/Name | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| PCC Derivative | SNU-475 | Human Liver Cancer | 6.98 | [11] |
| SNU-423 | Human Liver Cancer | 7.76 | [11] | |
| Benzothiazole-Piperazine | HUH-7 | Hepatocellular | 1.23 | [11] |
| MCF-7 | Breast | 0.98 | [11] | |
| HCT-116 | Colorectal | 1.54 | [11] | |
| Multi-Targeting Derivative | K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[12]
1. Materials:
-
96-well cell culture plates
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Piperazine test compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[9][12]
-
Compound Treatment: Prepare serial dilutions of the piperazine compounds in culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[9][11]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[9][11]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][9]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against compound concentration to determine the IC50 value using non-linear regression analysis.[1]
Visualization: Piperazine-Induced Apoptosis Signaling
Many piperazine compounds exert their anticancer effects by inducing apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of effector caspases that execute cell death.[10]
Antimicrobial Activity Screening
With the rise of antimicrobial resistance, there is a pressing need for new anti-infective agents. Piperazine derivatives have shown a broad spectrum of activity against various pathogenic bacteria and fungi, making them promising candidates for development.[1][2]
Data Summary: Antimicrobial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[13][14]
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Phenothiazine-Piperazine | Staphylococcus aureus | Good Activity | [15] |
| Bacillus subtilis | Good Activity | [15] | |
| Aspergillus species | Good Activity | [15] | |
| General Piperazine Derivatives | Mycobacterium tuberculosis | 1 - 100 | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of a novel compound against a specific microorganism.[2][13][16]
1. Materials:
-
Sterile 96-well U-bottom microtiter plates
-
Appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth)[13]
-
Test microorganism strains
-
Piperazine test compound stock solution
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
2. Procedure:
-
Inoculum Preparation: Select 3-5 colonies from a fresh culture plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL for bacteria).[2][13] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2][17]
-
Compound Dilution: Add 100 µL of sterile broth to the wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.[17]
-
Inoculation: Add the prepared bacterial inoculum (typically 50-100 µL) to each well containing the serially diluted compound.[2]
-
Controls:
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria).[2]
-
Result Interpretation: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed. This can be assessed visually or with a microplate reader.[2][14]
CNS Receptor Binding Screening
Piperazine derivatives are integral to the development of drugs for CNS disorders, particularly antipsychotics and antidepressants.[1] Their mechanism often involves binding to specific neurotransmitter receptors, such as dopamine or serotonin receptors.[18] Radioligand binding assays are the gold standard for determining a compound's affinity for a specific receptor target.
Data Summary: Receptor Binding Affinity (Ki)
Binding affinity (Ki) quantifies the potency of a compound for a receptor. A lower Ki value indicates a higher binding affinity.[1]
| Compound | Target Receptor | Ki (nM) | Reference |
| Compound 6a | 5-HT1A | 1.28 | [18] |
| Compound 1 | Sigma-1 (S1R) | 3.2 | [19] |
| Haloperidol (Reference) | Sigma-1 (S1R) | 2.5 | [19] |
| Quetiapine | Dopamine D2 | 31 | [20] |
| Risperidone | Dopamine D2 | 3.8 | [20] |
Experimental Protocol: Radioligand Binding Assay (Dopamine D2 Receptor)
This protocol outlines a method to determine the binding affinity of test compounds to the dopamine D2 receptor.[20]
1. Materials:
-
Cell membrane preparation from cells stably expressing the target receptor (e.g., HEK293-D2).[20]
-
Radioligand (e.g., [³H]-Spiperone).[20]
-
Compound for determining non-specific binding (e.g., Haloperidol).[20]
-
Piperazine test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).[20]
-
96-well microplates and glass fiber filters.
-
Scintillation counter.
2. Procedure:
-
Membrane Preparation: Harvest cultured cells, homogenize them in ice-cold buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.[20]
-
Assay Setup: In a 96-well plate, combine the following in each well:
-
Binding buffer.
-
Test compound at various concentrations.
-
Radioligand (e.g., [³H]-Spiperone) at a fixed concentration near its dissociation constant (Kd).
-
Cell membrane preparation.[20]
-
-
Control Wells:
-
Total Binding: Wells containing buffer, radioligand, and membranes (no test compound).
-
Non-specific Binding: Wells containing buffer, radioligand, membranes, and a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol) to saturate the receptors.[20]
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a set time to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Use this curve to determine the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]
- 9. benchchem.com [benchchem.com]
- 10. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
A Technical Guide to the Historical Synthetic Routes of Piperazine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to increase polarity and aqueous solubility, have made it a privileged scaffold in the design of a vast array of pharmaceuticals.[3] This technical guide provides an in-depth exploration of the historical evolution of synthetic routes to piperazine and its derivatives, from large-scale industrial processes to modern, highly specialized laboratory methods. Understanding these foundational synthetic strategies is crucial for researchers and drug development professionals in the design and synthesis of novel piperazine-containing compounds.
I. Classical Industrial Syntheses of the Piperazine Core
The earliest and most economically significant synthetic routes to piperazine were developed for large-scale industrial production. These methods are characterized by the use of readily available, inexpensive starting materials and often harsh reaction conditions.
The Dow Process: Ammoniation of 1,2-Dichloroethane
One of the earliest industrial methods for piperazine synthesis involved the reaction of 1,2-dichloroethane with ammonia.[4] This process, often associated with the Dow Chemical Company, is a straightforward approach but typically results in a mixture of linear and cyclic polyethylene amines, including ethylenediamine (EDA), diethylenetriamine (DETA), and piperazine.[4] The separation of these products can be complex and energy-intensive.
Synthesis from Ethanolamines
A more prevalent industrial approach involves the use of ethanolamines as starting materials. These reactions are typically carried out at high temperatures and pressures over various catalysts.
The catalytic cyclization of diethanolamine (DEA) in the presence of ammonia and hydrogen is a major industrial route for piperazine production.[5] This process often employs a supported, metal-containing catalyst. The reaction proceeds through the amination of one of the hydroxyl groups to form aminoethylethanolamine (AEEA), which then undergoes intramolecular cyclization.[4][6]
Table 1: Comparison of Industrial Piperazine Synthesis Routes from Diethanolamine
| Catalyst | Temperature (°C) | Pressure (bar) | Molar Ratio (Ammonia:DEA) | Hydrogen (% by weight) | Reference |
| Supported Al, Cu, Ni, Co, and Sn oxides | 180 - 220 | 160 - 220 | 5 - 25 | 0.2 - 9.0 | [5] |
| Ni-MgO | 200 - 275 | ~170 atm | ~10 | Not added | [2] |
| Ruthenium PNP pincer complex (for amination) | 155 | 42 | 6 (per -OH group) | - | [4] |
Monoethanolamine can also be used to produce piperazine, often in the presence of ammonia and a hydrogenation catalyst.[7] The reaction conditions are similar to those used for diethanolamine, with temperatures ranging from 150 to 400°C and high pressures.[7]
Synthesis from Ethylene Glycol and Ethylenediamine
Another significant industrial method is the reaction of ethylene glycol with ethylenediamine. This process is typically catalyzed by various metal oxides and zeolites.[8][9] The reaction involves the condensation of the two starting materials with the elimination of water to form the piperazine ring.
Table 2: Piperazine Synthesis from Ethylene Glycol and Ethylenediamine
| Catalyst | Temperature (°C) | Yield of Piperazine (%) | Reference |
| HZSM-5 zeolite modified with CaCl2 | ~340 | 65 | [8] |
| Promoted Copper Catalyst | - | - |
II. Laboratory-Scale and Derivative Syntheses
While the industrial methods provide the core piperazine structure, a multitude of laboratory-scale reactions have been developed for the synthesis of functionalized piperazine derivatives, which are crucial for drug discovery and development.
Cyclization of N-Substituted Diethanolamines and Anilines
A common method for preparing N-arylpiperazines involves the reaction of an aniline with a bis(2-haloethyl)amine, which can be generated in situ from N-substituted diethanolamines.[10] This approach allows for the direct installation of an aryl group on one of the piperazine nitrogens.
Reductive Amination
Reductive amination is a versatile and widely used method for the N-alkylation of the piperazine ring and for the construction of the ring itself.[11][12] This reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine, which is then reduced in situ to the corresponding amine. Common reducing agents include sodium triacetoxyborohydride and sodium cyanoborohydride.[13][14]
Experimental Protocol: Synthesis of 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)ethanamine via Reductive Amination [13]
This protocol is a representative example of a reductive amination reaction for the synthesis of a complex piperazine derivative.
Step 1: Protection of 2-(piperazin-1-yl)ethanamine
-
Dissolve 2-(piperazin-1-yl)ethanamine (1.0 g, 7.73 mmol) in acetonitrile (154.6 mL) and cool the solution to 0°C.
-
Add ethyl trifluoroacetate (2.19 g, 15.46 mmol) to the solution.
-
Stir the reaction mixture for 4 hours at room temperature.
-
Evaporate the solvent under reduced pressure to obtain 2,2,2-trifluoro-N-(2-(piperazin-1-yl)ethyl)acetamide in quantitative yield.
Step 2: Reductive Amination
-
To a stirred solution of N-methyl-4-piperidone (1.0 g, 8.83 mmol) and 1,4-dioxa-8-azaspiro[4.5]decane (1.262 g, 8.83 mmol) in dry 1,2-dichloroethane (10.32 mL), add sodium triacetoxyborohydride (2.6 g, 12.35 mmol) and acetic acid (0.253 mL) at room temperature.
-
Stir the mixture for 12 hours.
-
Filter the resulting suspension under vacuum.
-
Evaporate the solvent and purify the crude material by column chromatography on Al2O3 using chloroform as the eluent to yield the di-piperidine compound.
Step 3: Deprotection
-
The trifluoroacetyl protecting group can be removed under mild basic conditions to yield the final product.
Modern Synthetic Developments
In recent decades, significant advancements in synthetic methodology have provided new ways to construct and functionalize the piperazine ring.
Direct C-H functionalization has emerged as a powerful tool for the synthesis of carbon-substituted piperazines. These methods avoid the need for pre-functionalized starting materials and offer more atom-economical routes to complex derivatives.[15]
Visible-light photoredox catalysis has enabled the development of novel piperazine syntheses under mild reaction conditions.[16] These methods often involve radical-mediated cyclizations and provide access to a wide range of functionalized piperazines.[1][15]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of key historical synthetic routes to piperazine.
Caption: Key historical synthetic routes to the piperazine core and its N-aryl derivatives.
Conclusion
The synthesis of piperazine-containing compounds has a rich history, evolving from high-temperature, high-pressure industrial processes to sophisticated, mild, and highly selective laboratory methods. A thorough understanding of these classical and modern synthetic routes is invaluable for today's researchers in the pharmaceutical and chemical industries. The ability to efficiently construct and functionalize the piperazine scaffold continues to be a critical aspect of drug discovery, enabling the development of new medicines with improved efficacy and safety profiles.
References
- 1. Piperazine synthesis [organic-chemistry.org]
- 2. US3682919A - Process for the preparation of piperazine - Google Patents [patents.google.com]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US8981093B2 - Process for preparing piperazine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US3037023A - Process for preparation of piperazine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Targeted Protein Degradation Using Piperazine-Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of piperazine-containing linkers, exemplified by structures similar to Methyl 4-piperazin-1-ylmethylbenzoate, in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document includes detailed experimental protocols for the synthesis, characterization, and cellular evaluation of such PROTACs.
Introduction to Piperazine-Containing PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from within a cell.[1] They achieve this by co-opting the cell's own ubiquitin-proteasome system. A PROTAC consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1]
The linker is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[2] Piperazine-containing linkers, such as this compound, are frequently incorporated into PROTAC design to introduce conformational rigidity and improve aqueous solubility.[3][] The rigidity can help pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[5] Furthermore, the basic nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can enhance the solubility of the often large and hydrophobic PROTAC molecules.[3]
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and is released to catalytically induce the degradation of additional target protein molecules.[6]
PROTAC-mediated protein degradation pathway.
Data Presentation: Performance of a BRD4-Targeting PROTAC with a Piperazine-Containing Linker
While specific data for a PROTAC utilizing this compound is not publicly available, the following table summarizes representative data for a Bromodomain-containing protein 4 (BRD4)-targeting PROTAC that incorporates a piperazine-containing linker. This data illustrates the degradation potency (DC50) and maximal degradation (Dmax) of such a molecule.[5]
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Ligand |
| Piperazine-PROTAC-1 | BRD4 | HeLa | 5 | >90 | Pomalidomide (CRBN) |
| Piperazine-PROTAC-2 | BRD4 | HEK293T | 5 | >90 | Pomalidomide (CRBN) |
This table presents representative data for illustrative purposes and is based on published results for similar piperazine-containing PROTACs.[5][7]
Experimental Protocols
The following are detailed protocols for key experiments in the development and characterization of PROTACs.
Protocol 1: Synthesis of a PROTAC with a Piperazine-Containing Linker
This protocol describes a general method for coupling a warhead (targeting the protein of interest) and an E3 ligase ligand to a piperazine-containing linker.
General PROTAC synthesis workflow.
Materials:
-
Protein of Interest (POI) ligand (warhead) with a carboxylic acid functional group.
-
Piperazine-containing linker (e.g., a derivative of this compound).
-
E3 ligase ligand with an amine functional group.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
DIPEA (N,N-Diisopropylethylamine).
-
Anhydrous DMF (Dimethylformamide).
-
DCM (Dichloromethane).
-
Saturated sodium bicarbonate solution.
-
Brine.
-
Anhydrous sodium sulfate.
-
Solvents for purification (e.g., HPLC grade acetonitrile and water).
Procedure:
-
First Amide Coupling (Warhead to Linker): a. Dissolve the POI ligand (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. c. Add a solution of the piperazine-containing linker (1.1 eq) in anhydrous DMF dropwise to the reaction mixture. d. Stir the reaction at room temperature for 16 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). e. Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the resulting warhead-linker intermediate by flash column chromatography.
-
Second Amide Coupling (Intermediate to E3 Ligase Ligand): a. Dissolve the purified warhead-linker intermediate (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 5 minutes at room temperature. c. Add a solution of the E3 ligase ligand (1.1 eq) in anhydrous DMF dropwise. d. Stir the reaction at room temperature for 16 hours, monitoring by TLC or LC-MS. e. Work up the reaction as described in step 1e and 1f. f. Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).
-
Characterization: a. Confirm the identity and purity of the final PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Western Blot for Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
References
- 1. researchgate.net [researchgate.net]
- 2. explorationpub.com [explorationpub.com]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Imatinib via Methyl 4-piperazin-1-ylmethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Imatinib, a tyrosine kinase inhibitor, utilizing Methyl 4-piperazin-1-ylmethylbenzoate and its ester analogues as key intermediates. The following sections outline the synthetic pathway, quantitative data from various reaction conditions, and step-by-step experimental procedures.
Overview of the Synthetic Pathway
The synthesis of Imatinib, chemically known as 4-(4-methyl-piperazin-1-ylmethyl)-N-[4-methyl-3-[4-(3-pyridinyl)-pyrimidin-2-ylamino]-benzamide, can be achieved through the condensation of 4-methyl-N-3-(4-pyridin-3-yl-pyrimidin-2-yl)-1,3-benzenediamine with an appropriate ester of 4-(4-methyl-piperazin-1-methyl)-benzoic acid. This reaction is typically carried out in the presence of a base in a non-protonic organic solvent. This method is noted for its mild reaction conditions and high yields.[1]
Below is a diagram illustrating the general synthetic route.
Caption: General synthesis of Imatinib.
Quantitative Data Summary
The following tables summarize the quantitative data from various reported experimental conditions for the synthesis of Imatinib using different esters of 4-(4-methyl-piperazin-1-methyl)-benzoic acid.
Table 1: Reaction Conditions and Yields for Imatinib Synthesis [1]
| Ester Reactant | Base | Solvent | Temperature | Reaction Time | Yield (%) |
| 4-(4-methyl-piperazin-1-methyl)-benzoic acid ethyl ester | Sodium methoxide | Dichloromethane | 40°C | Overnight | 92.0 |
| 4-(4-methyl-piperazin-1-methyl)-benzoic acid benzyl ester | Sodium ethoxide | Toluene | 50°C | Overnight | 90.0 |
| 4-(4-methyl-piperazin-1-methyl)-benzoic acid p-tolyl ester | Potassium carbonate | Ethyl acetate | 50°C | Overnight | 90.0 |
| 4-(4-methyl-piperazin-1-methyl)-benzoic acid p-tolyl ester | Sodium hydroxide | Dimethyl sulfoxide | 70°C | Overnight | 90.0 |
| 4-(4-methyl-piperazin-1-methyl)-benzoic acid phenyl ester | Cesium hydroxide | Propanol | 80°C | Overnight | 90.5 |
Experimental Protocols
The following are detailed protocols for the synthesis of Imatinib based on the data presented above.
Protocol 1: Synthesis of Imatinib using Ethyl Ester[1]
Workflow Diagram:
Caption: Workflow for Imatinib synthesis using ethyl ester.
Methodology:
-
To a 5000 ml dried 4-neck flask, add 3000 ml of dichloromethane, 277 g of 4-methyl-N-3-(4-pyridin-3-yl-pyrimidin-2-yl)-1,3-benzenediamine, and 270 g of 4-(4-methyl-piperazin-1-methyl)-benzoic acid ethyl ester.
-
Stir the mixture until all solids are dissolved.
-
Add 100 g of sodium methoxide to the reaction mixture.
-
Heat the mixture to 40°C and allow it to reflux overnight, monitoring the reaction for completion.
-
Once the reaction is complete, concentrate the mixture to remove the dichloromethane.
-
Wash the resulting solid residue with water and dry to obtain 455 g of Imatinib.
Protocol 2: Synthesis of Imatinib using Benzyl Ester[1]
Workflow Diagram:
Caption: Workflow for Imatinib synthesis using benzyl ester.
Methodology:
-
In a 5000 ml dried 4-neck flask, combine 3000 ml of toluene, 277 g of 4-methyl-N-3-(4-pyridin-3-yl-pyrimidin-2-yl)-1,3-benzenediamine, and 450 g of 4-(4-methyl-piperazin-1-methyl)-benzoic acid benzyl ester.
-
Stir the mixture to dissolve the components.
-
Add 200 g of sodium ethoxide.
-
Heat the reaction mixture to 50°C and maintain for overnight reaction, or until the reaction is complete as determined by appropriate monitoring.
-
After completion, concentrate the mixture to remove the toluene.
-
Wash the solid residue with water and dry to yield 445 g of Imatinib.
Protocol 3: Synthesis of Imatinib using p-Tolyl Ester[1]
Workflow Diagram:
Caption: Workflow for Imatinib synthesis using p-tolyl ester.
Methodology:
-
To a 5000 ml dried 4-neck flask, add 3000 ml of ethyl acetate, 277 g of 4-methyl-N-3-(4-pyridin-3-yl-pyrimidin-2-yl)-1,3-benzenediamine, and 450 g of 4-(4-methyl-piperazin-1-methyl)-benzoic acid p-tolyl ester.
-
Stir the contents to achieve dissolution.
-
Introduce 138 g of potassium carbonate to the mixture.
-
Heat the mixture to 50°C and allow the reaction to proceed overnight.
-
Upon completion, concentrate the mixture to remove the ethyl acetate.
-
Wash the resulting solid with water and dry to obtain 445 g of Imatinib.
Concluding Remarks
The use of this compound and its analogues provides a robust and high-yielding pathway for the synthesis of Imatinib. The selection of the ester group, base, and solvent can be adapted to specific laboratory conditions and scaling requirements, consistently producing Imatinib in high purity and yield. Researchers are advised to follow standard laboratory safety procedures when handling all chemicals mentioned in these protocols. procedures when handling all chemicals mentioned in these protocols.
References
Application Note: A Protocol for the Incorporation of Methyl 4-(piperazin-1-ylmethyl)benzoate into PROTACs
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] A PROTAC molecule consists of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker is a critical component that influences the PROTAC's efficacy, selectivity, and physicochemical properties.[3][4] Piperazine-containing linkers have gained prominence due to their ability to impart conformational rigidity and modulate properties like aqueous solubility.[3][4][5][6] The semi-rigid structure of the piperazine ring can help pre-organize the PROTAC into a conformation favorable for forming a stable and productive ternary complex between the target protein and the E3 ligase.[3][] Furthermore, the basic nitrogen atoms in the piperazine moiety can be protonated at physiological pH, potentially enhancing solubility, a common challenge for large PROTAC molecules.[3][4][5][6]
This application note provides a detailed protocol for the incorporation of Methyl 4-(piperazin-1-ylmethyl)benzoate, a bifunctional linker, into a PROTAC scaffold.[8][9][10][11] This linker features a reactive secondary amine on the piperazine ring for conjugation to a POI ligand and a methyl ester that can be hydrolyzed to a carboxylic acid for subsequent coupling to an E3 ligase ligand.
PROTAC Mechanism of Action
PROTACs function by bringing a target protein and an E3 ligase into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein.[1] This polyubiquitination marks the protein for degradation by the 26S proteasome.[1]
Experimental Protocols
This protocol describes a modular, three-stage synthesis approach. For this representative protocol, we will use a generic POI ligand with a carboxylic acid handle (POI-COOH) and a common Cereblon (CRBN) E3 ligase ligand, Pomalidomide, functionalized with an amine handle (Pomalidomide-NH2).
Stage 1: Synthesis of POI-Linker Intermediate
This stage involves coupling the POI ligand to the piperazine nitrogen of Methyl 4-(piperazin-1-ylmethyl)benzoate via an amide bond.
Materials:
-
POI-COOH (1.0 eq)
-
Methyl 4-(piperazin-1-ylmethyl)benzoate (1.1 eq)[8][9][10][11]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve POI-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.[4][12]
-
Add a solution of Methyl 4-(piperazin-1-ylmethyl)benzoate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired POI-Linker-Ester intermediate.
-
Characterize the product by LC-MS and ¹H NMR spectroscopy.
Stage 2: Hydrolysis of the Methyl Ester
The methyl ester of the POI-Linker intermediate is hydrolyzed to a carboxylic acid to prepare it for coupling with the E3 ligase ligand.
Materials:
-
POI-Linker-Ester (from Stage 1) (1.0 eq)
-
Lithium hydroxide (LiOH) (3.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1M HCl
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the POI-Linker-Ester in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).
-
Add LiOH (3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by LC-MS.
-
Once the hydrolysis is complete, remove the organic solvents under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~3-4 with 1M HCl.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the POI-Linker-Acid. This product is often used in the next step without further purification.
Stage 3: Final PROTAC Synthesis
The POI-Linker-Acid is coupled to the amine-functionalized E3 ligase ligand to form the final PROTAC.
Materials:
-
POI-Linker-Acid (from Stage 2) (1.0 eq)
-
Pomalidomide-NH2 (or other amine-functionalized E3 ligand) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Preparative reverse-phase HPLC system for purification
Procedure:
-
Dissolve the POI-Linker-Acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes to activate the carboxylic acid.[13]
-
Add a solution of Pomalidomide-NH2 (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir at room temperature for 12-24 hours under an inert atmosphere, monitoring by LC-MS.[13]
-
Upon completion, filter the reaction mixture and purify the crude product directly by preparative reverse-phase HPLC to obtain the final PROTAC molecule.
-
Characterize the final product's identity and purity by LC-MS and ¹H/¹³C NMR spectroscopy.
PROTAC Characterization and Evaluation
After synthesis and purification, the PROTAC's activity must be evaluated. This involves a series of in vitro assays to confirm its mechanism of action and determine its degradation efficiency.
Analytical Characterization
Confirm the identity, purity, and stability of the synthesized PROTAC.
| Test | Method | Typical Specification |
| Identity | LC-MS, ¹H NMR, ¹³C NMR | Correct mass and structure confirmed |
| Purity | HPLC-UV | >95% |
| Solubility | Kinetic/Thermodynamic assays | Aqueous solubility data |
Biophysical Characterization
Evaluate the binding affinity of the PROTAC to its target protein and the E3 ligase. This is crucial to confirm that the individual ligands retain their binding capabilities within the final PROTAC molecule.[14][15]
| Assay | Purpose | Example Method |
| Target Binding | Measure affinity (KD) to POI | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) |
| E3 Ligase Binding | Measure affinity (KD) to E3 Ligase | TR-FRET, Fluorescence Polarization (FP)[16] |
| Ternary Complex | Confirm formation of POI-PROTAC-E3 complex | TR-FRET, SPR, Native Mass Spectrometry[1][16] |
Cellular Evaluation
Assess the ability of the PROTAC to induce the degradation of the target protein in a cellular context.
Protocol: Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate a relevant human cell line (e.g., HeLa, HEK293) and allow cells to adhere overnight. Treat the cells with a dose-response curve of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a set time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an ECL substrate and a chemiluminescence imager.[17] Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.[17]
-
Data Presentation: Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).[17]
| Parameter | Description |
| DC₅₀ | The concentration of PROTAC required to degrade 50% of the target protein. |
| Dₘₐₓ | The maximum percentage of protein degradation observed. |
Other cellular assays like ELISA, flow cytometry, or NanoLuc/HiBiT reporter assays can also be used for higher throughput screening of degradation efficiency.[16][17][18][19]
Conclusion
The incorporation of piperazine-based linkers like Methyl 4-(piperazin-1-ylmethyl)benzoate offers a strategic advantage in PROTAC design by providing a semi-rigid scaffold that can enhance solubility and promote the formation of a productive ternary complex.[3][5][] The modular synthetic protocol detailed here provides a robust framework for researchers to incorporate this linker into novel PROTACs. Comprehensive analytical, biophysical, and cellular characterization is essential to validate the function of the final molecule and guide the optimization of potent and selective protein degraders.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Overcome Roadblocks to PROTAC Characterization | Technology Networks [technologynetworks.com]
- 15. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]
- 16. mtoz-biolabs.com [mtoz-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lifesensors.com [lifesensors.com]
Application Notes and Protocols: Methyl 4-piperazin-1-ylmethylbenzoate in Solid-Phase Peptide Synthesis
Disclaimer: The following application notes and protocols describe a proposed application of Methyl 4-piperazin-1-ylmethylbenzoate as a safety-catch linker in solid-phase peptide synthesis (SPPS). Due to a lack of specific literature detailing its use, this protocol is hypothetical and based on the principles of safety-catch linkers and the known reactivity of piperazine-containing molecules in SPPS.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The choice of a linker, which tethers the growing peptide chain to the solid support, is critical for a successful synthesis. Safety-catch linkers are a class of linkers that are stable to the conditions of peptide chain assembly but can be "activated" by a specific chemical transformation to allow for subsequent cleavage of the peptide from the resin.[1][2] This strategy offers an additional layer of orthogonality and can be advantageous for the synthesis of complex peptides or for on-resin modifications.
This compound is a molecule that possesses structural features amenable to its use as a safety-catch linker. The piperazine moiety can be functionalized with the C-terminal amino acid, while the benzoate group can be anchored to a solid support. The tertiary amine of the piperazine ring presents a potential site for an activation reaction, which would destabilize the linker and facilitate peptide cleavage. This document outlines a proposed methodology for the application of this compound as a safety-catch linker in SPPS.
Proposed Principle of Action
The proposed mechanism for using this compound as a safety-catch linker involves four key stages:
-
Immobilization: The methyl ester of the linker is hydrolyzed to the corresponding carboxylic acid, which is then coupled to an amino-functionalized solid support (e.g., aminomethyl resin).
-
Peptide Synthesis: The first N-protected amino acid is attached to the secondary amine of the piperazine ring, followed by standard SPPS cycles for peptide elongation using the Fmoc/tBu strategy. The linker is stable to the basic conditions required for Fmoc deprotection.
-
Activation: The tertiary amine of the piperazine is activated, for instance, through quaternization with an alkylating agent. This activation step transforms the stable linker into a labile form.
-
Cleavage: The peptide is cleaved from the activated linker under specific conditions, yielding the desired peptide.
Experimental Protocols
Immobilization of the Linker
This protocol describes the preparation of the resin-bound linker.
Materials and Reagents:
| Reagent | Supplier | Grade |
| This compound | Commercial Source | ≥95% |
| Lithium hydroxide (LiOH) | Standard Supplier | Reagent Grade |
| Tetrahydrofuran (THF) | Standard Supplier | Anhydrous |
| Water (H₂O) | Standard Supplier | Deionized |
| Hydrochloric acid (HCl) | Standard Supplier | 1 M solution |
| Dichloromethane (DCM) | Standard Supplier | Anhydrous |
| N,N'-Diisopropylcarbodiimide (DIC) | Standard Supplier | Synthesis Grade |
| 1-Hydroxybenzotriazole (HOBt) | Standard Supplier | Synthesis Grade |
| Aminomethyl (AM) resin | Standard Supplier | 100-200 mesh, 1.0 mmol/g |
| N,N-Dimethylformamide (DMF) | Standard Supplier | Anhydrous |
Procedure:
-
Hydrolysis of the Methyl Ester:
-
Dissolve this compound in a 3:1 mixture of THF and water.
-
Add LiOH (1.5 equivalents) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(piperazin-1-ylmethyl)benzoic acid.
-
-
Coupling to Aminomethyl Resin:
-
Swell the aminomethyl resin in DCM for 30 minutes.
-
In a separate vessel, dissolve 4-(piperazin-1-ylmethyl)benzoic acid (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activated linker solution to the swollen resin.
-
Shake the mixture at room temperature for 12-16 hours.
-
Filter the resin and wash successively with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
-
Peptide Synthesis
This protocol outlines the attachment of the first amino acid and subsequent peptide elongation.
Materials and Reagents:
| Reagent | Supplier | Grade |
| Resin-bound linker | Prepared in-house | - |
| Fmoc-protected amino acids | Standard Supplier | Synthesis Grade |
| HBTU/HOBt or HATU | Standard Supplier | Synthesis Grade |
| N,N-Diisopropylethylamine (DIPEA) | Standard Supplier | Reagent Grade |
| Piperidine | Standard Supplier | Reagent Grade |
| Dichloromethane (DCM) | Standard Supplier | Anhydrous |
| N,N-Dimethylformamide (DMF) | Standard Supplier | Anhydrous |
Procedure:
-
First Amino Acid Coupling:
-
Swell the resin-bound linker in DMF for 30 minutes.
-
In a separate vessel, activate the first Fmoc-protected amino acid (3 equivalents) with a coupling agent (e.g., HBTU/HOBt or HATU) and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Wash the resin with DMF and DCM.
-
Perform a Kaiser test to confirm the completion of the coupling.
-
-
Peptide Elongation (Fmoc/tBu Strategy):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling: Couple the next Fmoc-protected amino acid as described in step 1.
-
Repeat the deprotection, washing, and coupling steps until the desired peptide sequence is assembled.
-
Linker Activation and Peptide Cleavage
This protocol details the proposed activation and cleavage steps.
Materials and Reagents:
| Reagent | Supplier | Grade |
| Peptide-bound resin | Prepared in-house | - |
| Iodoacetamide or Methyl Iodide | Standard Supplier | Reagent Grade |
| N,N-Dimethylformamide (DMF) | Standard Supplier | Anhydrous |
| Trifluoroacetic acid (TFA) | Standard Supplier | Reagent Grade |
| Triisopropylsilane (TIS) | Standard Supplier | Reagent Grade |
| Water (H₂O) | Standard Supplier | Deionized |
| Diethyl ether | Standard Supplier | Anhydrous |
Procedure:
-
Activation (Quaternization):
-
Swell the peptide-bound resin in DMF.
-
Add a solution of an alkylating agent (e.g., iodoacetamide or methyl iodide, 10 equivalents) in DMF.
-
Shake the mixture at room temperature for 6-8 hours.
-
Wash the resin with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the activated resin with a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
Visualizations
Workflow for SPPS using this compound Linker
References
"application of Methyl 4-piperazin-1-ylmethylbenzoate in fragment-based drug discovery"
Application of Methyl 4-piperazin-1-ylmethylbenzoate in Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying lead compounds in drug discovery.[1][2][3] FBDD focuses on screening small, low-molecular-weight compounds, or "fragments," which typically bind with low affinity but high ligand efficiency to their biological targets.[3] These initial fragment hits then serve as starting points for optimization into more potent, lead-like molecules through structure-guided growth, linking, or merging strategies.[4][5]
This application note describes a hypothetical workflow for the use of This compound , a representative fragment, in an FBDD campaign against a hypothetical therapeutic target, Kinase-X , a protein implicated in inflammatory diseases. Due to its properties—a molecular weight under 300 Da, cLogP less than 3, and the presence of hydrogen bond donors and acceptors—this fragment is an ideal candidate for an FBDD library, adhering to the widely accepted "Rule of Three".[3][4]
The following sections will detail the screening and validation cascade, including specific protocols for primary screening via Surface Plasmon Resonance (SPR), hit validation with Nuclear Magnetic Resonance (NMR) and Isothermal Titration Calorimetry (ITC), and subsequent fragment evolution.
FBDD Workflow Overview
The overall strategy involves a multi-step process designed to identify fragment hits, validate their binding, characterize the interaction, and use structural information to guide the development of more potent compounds.[6]
Hypothetical Signaling Pathway Involvement
Kinase-X is a critical upstream regulator in the pro-inflammatory cytokine signaling cascade. Inhibition of Kinase-X is hypothesized to block the downstream activation of transcription factors responsible for expressing inflammatory mediators, thereby reducing the inflammatory response.
Experimental Protocols & Data
Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a highly sensitive biophysical technique used for primary screening of fragment libraries due to its low protein consumption and ability to detect weak binding events in real-time.[7][8][9]
Screening Workflow Diagram
Protocol: SPR Screening
-
Immobilization: Recombinant Kinase-X is immobilized on a CM5 sensor chip via standard amine coupling to a density of ~10,000 Response Units (RU). A reference flow cell is prepared similarly without the protein to allow for reference subtraction.
-
Sample Preparation: The fragment library, including this compound, is prepared at a concentration of 1 mM in a running buffer (e.g., HBS-EP+) containing 2% DMSO.
-
Screening: Fragments are injected over the Kinase-X and reference surfaces. Binding is monitored in real-time.
-
Data Analysis: Sensorgrams are processed by subtracting the reference channel signal. Hits are identified as fragments that produce a stable binding response significantly above the noise threshold. Binding efficiency is calculated to prioritize hits.[9]
Illustrative Screening Data
| Fragment ID | Structure | Molecular Weight (Da) | Binding Response (RU) | Dissociation Constant (KD, µM) | Ligand Efficiency (LE) |
| F001 | This compound | 248.32 | 45.2 | 450 | 0.31 |
| F002 | (Structure) | 210.25 | 38.1 | 800 | 0.25 |
| F003 | (Structure) | 189.21 | 15.5 | >1000 | N/A |
| F004 | (Structure) | 265.30 | 51.0 | 300 | 0.32 |
Table 1: Hypothetical results from the primary SPR screen. F001 (our fragment of interest) and F004 are prioritized for validation based on their favorable binding responses and ligand efficiencies.
Hit Validation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for validating fragment hits.[1][10][11] Ligand-observe experiments like Saturation Transfer Difference (STD) NMR are particularly well-suited for confirming the binding of weak-affinity fragments.[12]
Protocol: STD-NMR
-
Sample Preparation: A solution of Kinase-X (10-20 µM) is prepared in a deuterated phosphate buffer. The fragment hit (e.g., this compound) is added to a final concentration of 500 µM.
-
NMR Acquisition: Two spectra are acquired: an "on-resonance" spectrum where the protein is selectively saturated with radiofrequency pulses, and an "off-resonance" spectrum where the irradiation is applied at a frequency where no protein signals are present.
-
Data Processing: The off-resonance spectrum is subtracted from the on-resonance spectrum.
-
Analysis: Protons on the fragment that are in close contact with the protein will receive saturation and appear as signals in the difference spectrum, confirming a direct binding interaction.
Expected Result for F001: Strong signals in the STD spectrum corresponding to the aromatic and piperazine protons of this compound would confirm its binding to Kinase-X.
Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[13][14][15] This data is crucial for understanding the driving forces of binding.[13]
Protocol: ITC
-
Sample Preparation: Kinase-X is placed in the ITC sample cell (e.g., at 50 µM), and this compound is loaded into the injection syringe (e.g., at 1 mM). Both are in identical, degassed buffer solutions.
-
Titration: The fragment solution is injected into the protein solution in small, sequential aliquots.
-
Data Acquisition: The heat change after each injection is measured by the instrument.
-
Data Analysis: The resulting thermogram is integrated and fit to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters.
Illustrative ITC Data for Validated Hit F001
| Parameter | Value | Unit | Interpretation |
| Dissociation Constant (KD) | 425 | µM | Confirms weak but specific binding, consistent with SPR. |
| Enthalpy (ΔH) | -5.8 | kcal/mol | Favorable enthalpic contribution, suggesting hydrogen bonding and/or van der Waals interactions. |
| Entropy (TΔS) | -1.2 | kcal/mol | Unfavorable entropic contribution, possibly due to conformational restriction upon binding. |
| Stoichiometry (n) | 0.98 | Indicates a 1:1 binding stoichiometry. |
Table 2: Hypothetical thermodynamic profile for the binding of F001 to Kinase-X. The negative enthalpy suggests that the interaction is primarily enthalpy-driven.
Fragment Evolution and Lead Optimization
With the binding of this compound validated and characterized, the next step is structure-guided optimization.[16] Assuming a co-crystal structure of the Kinase-X/F001 complex is obtained, medicinal chemistry efforts would focus on "growing" the fragment to engage with nearby pockets in the binding site.[16]
Hypothetical Fragment Growth Strategy
The methyl ester of F001 could be identified as a vector for growth. Synthetic chemistry would be employed to replace the methyl group with larger chemical moieties designed to interact with a nearby hydrophobic pocket, aiming to improve potency.
Illustrative SAR Data for F001 Analogs
| Compound ID | Modification from F001 | KD (µM) [SPR] | IC50 (µM) [Kinase Assay] | Ligand Efficiency (LE) |
| F001 | (Parent Fragment) | 425 | >500 | 0.31 |
| F001-A01 | Ester hydrolyzed to acid | >1000 | >500 | N/A |
| F001-A02 | Ester replaced with benzyl amide | 85 | 120 | 0.33 |
| F001-A03 | Ester replaced with (4-fluorophenyl) amide | 15 | 22 | 0.36 |
Table 3: Illustrative Structure-Activity Relationship (SAR) data for the initial optimization of F001. The addition of a fluorophenyl group (F001-A03) significantly improves binding affinity and functional inhibition while maintaining good ligand efficiency.
Conclusion
This application note presents a hypothetical but representative workflow for the application of a model fragment, this compound, in a fragment-based drug discovery campaign. By employing a cascade of sensitive biophysical techniques such as SPR, NMR, and ITC, initial weak-binding hits can be reliably identified, validated, and characterized.[17][18] This detailed understanding of the fragment's interaction with its target provides a solid foundation for structure-guided medicinal chemistry efforts to evolve these fragments into potent, high-quality lead compounds.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Fragment-Based Lead Discovery | Rowan [rowansci.com]
- 3. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Practical Fragments: Isothermal titration calorimetry (ITC) [practicalfragments.blogspot.com]
- 14. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry and Grating-Coupled Interferometry in Fragment-Based Drug Discovery | Malvern Panalytical [malvernpanalytical.com]
- 16. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
Synthesis of Imatinib Analogs Using Methyl 4-piperazin-1-ylmethylbenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Imatinib analogs utilizing Methyl 4-piperazin-1-ylmethylbenzoate as a key building block. The methodologies outlined are based on established synthetic routes for Imatinib and its derivatives, focusing on the crucial amide bond formation step.
Introduction
Imatinib is a cornerstone in targeted cancer therapy, specifically for the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Its mechanism of action involves the inhibition of the BCR-ABL tyrosine kinase. The core structure of Imatinib features a 2-phenylaminopyrimidine pharmacophore linked via an amide bond to a benzoyl group, which is further functionalized with a piperazine moiety to enhance solubility and oral bioavailability. The synthesis of novel Imatinib analogs is a key strategy in overcoming drug resistance and improving efficacy. This compound serves as a readily available and versatile precursor for introducing the piperazine-functionalized benzoyl group.
General Synthetic Strategy
The synthesis of Imatinib analogs using this compound typically involves a multi-step process. A common and effective strategy is the coupling of a substituted aniline, which contains the 2-phenylaminopyrimidine core, with a derivative of this compound. This can be achieved through direct amidation or via an acyl chloride intermediate.
A representative synthetic workflow is depicted below:
Caption: General workflow for the synthesis of Imatinib analogs.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Arylpiperazin-1-ylmethyl)benzoic Acid Intermediate
This protocol describes the synthesis of a key intermediate, which is a variation of the title compound where the piperazine is substituted. This intermediate is then used in the final coupling step.
Reaction Scheme:
N-(3-Bromo-4-methylphenyl)-4-(chloromethyl)benzamide + Aryl Piperazine → N-(3-Bromo-4-methylphenyl)-4-((4-arylpiperazin-1-yl)methyl)benzamide
Materials:
-
N-(3-Bromo-4-methylphenyl)-4-(chloromethyl)benzamide
-
Aryl piperazine derivative (e.g., 2-(piperazin-1-yl)pyrimidine or 1-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride)
-
Dry acetone
-
Potassium carbonate (K₂CO₃), overheated
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add N-(3-Bromo-4-methylphenyl)-4-(chloromethyl)benzamide (0.3 mmol).
-
Add the aryl piperazine derivative (0.39 mmol).
-
Dissolve the starting materials in dry acetone (10 mL) under an inert atmosphere.
-
Add overheated K₂CO₃ (0.9 mmol) to the reaction mixture.
-
Heat the mixture to 55°C and stir overnight under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the desired intermediate.
Protocol 2: Buchwald-Hartwig Coupling for the Synthesis of Imatinib Analogs
This protocol details the final step in the synthesis of Imatinib analogs, which is a palladium-catalyzed cross-coupling reaction.
Reaction Scheme:
N-(3-Bromo-4-methylphenyl)-4-((4-arylpiperazin-1-yl)methyl)benzamide + Hetaryl Primary Amine → Imatinib Analog
Materials:
-
N-(3-Bromo-4-methylphenyl)-4-((4-arylpiperazin-1-yl)methyl)benzamide intermediate from Protocol 1
-
Hetaryl primary amine (e.g., 4-(pyridin-3-yl)pyrimidin-2-amine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the bromobenzamide intermediate, the hetaryl primary amine, the palladium catalyst, the ligand, and the base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the specified time (typically 12-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the Celite pad with the same solvent.
-
Concentrate the combined organic layers under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final Imatinib analog.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various Imatinib analogs. Yields can vary depending on the specific substrates and reaction conditions used.
| Analog | Starting Amine | Coupling Method | Yield (%) | Reference |
| Compound 5 | 3-aminopyridine | Buchwald-Hartwig | 45.3 | [1] |
| Compound 7 | 3-amino-4-methylpyridine | Buchwald-Hartwig | 40.0 | [1] |
| Compound 6 | 3-aminopyridine | Buchwald-Hartwig | 58.1 | [1] |
| Compound 10 | 3-amino-4-methylpyridine | Buchwald-Hartwig | 55.2 | [1] |
| Imatinib (8a) | 3-amino-4-methylaniline | Pd-catalyzed flow amidation | 58 (overall) | [2] |
Signaling Pathway
Imatinib and its analogs primarily target the BCR-ABL tyrosine kinase, which is constitutively active in CML. Inhibition of this kinase blocks downstream signaling pathways that are crucial for cell proliferation and survival. The diagram below illustrates the key signaling cascades affected by Imatinib.
Caption: The BCR-ABL signaling pathway and the inhibitory action of Imatinib.
Conclusion
The synthesis of Imatinib analogs using this compound or its derivatives is a feasible and modular approach for the development of novel tyrosine kinase inhibitors. The protocols provided herein offer a general framework that can be adapted and optimized for the synthesis of a diverse range of analogs. Careful selection of coupling partners and reaction conditions is crucial for achieving good yields and purity of the final compounds. The development of new analogs continues to be an important area of research in the quest for more effective and resistance-evading cancer therapies.
References
Application Notes and Protocols for the Derivatization of Methyl 4-piperazin-1-ylmethylbenzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-piperazin-1-ylmethylbenzoate is a versatile scaffold in medicinal chemistry, offering multiple points for chemical modification to generate diverse libraries of compounds. The inherent properties of the piperazine ring, a common pharmacophore, allow for the modulation of physicochemical properties such as solubility and basicity, which are critical for drug development.[1][2] This document provides detailed protocols for the derivatization of this compound and its corresponding carboxylic acid, 4-(piperazin-1-ylmethyl)benzoic acid, with a focus on creating derivatives with potential therapeutic applications, particularly in oncology and neuroscience.[1][3][4]
The primary strategies for derivatization involve modifications at the secondary amine of the piperazine ring and transformations of the methyl ester functionality. These modifications allow for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.[2][5]
Core Derivatization Strategies
The derivatization of this compound can be broadly categorized into two main approaches:
-
Modification of the Piperazine N-H group: The secondary amine of the piperazine ring is a key nucleophilic center for introducing a variety of substituents. Common reactions include N-arylation, N-alkylation, N-acylation, and N-sulfonylation.
-
Modification of the Benzoate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for amide bond formation with a wide range of amines. This strategy is extensively used to link different pharmacophoric fragments.[1][3]
A logical workflow for a medicinal chemistry campaign starting from this compound is depicted below.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 4-(piperazin-1-ylmethyl)benzoic acid
This procedure outlines the saponification of the methyl ester to yield the corresponding carboxylic acid, a crucial intermediate for subsequent amide coupling reactions.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add an excess of LiOH (e.g., 2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent like DCM or EtOAc to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to approximately pH 5-6 with 1M HCl. A precipitate should form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-(piperazin-1-ylmethyl)benzoic acid.
Protocol 2: Amide Coupling of 4-(piperazin-1-ylmethyl)benzoic acid with an Amine
This protocol describes a standard procedure for forming an amide bond between the synthesized carboxylic acid and a primary or secondary amine using a carbodiimide coupling agent.
Materials:
-
4-(piperazin-1-ylmethyl)benzoic acid
-
Amine of interest (R-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of 4-(piperazin-1-ylmethyl)benzoic acid (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 3: N-Sulfonylation of the Piperazine Ring
This protocol details the reaction of a sulfonyl chloride with the secondary amine of the piperazine moiety.
Materials:
-
This compound or a derivative
-
Sulfonyl chloride of interest (R-SO₂Cl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the piperazine-containing starting material (1.0 eq) in anhydrous DCM.
-
Add TEA (1.5-2.0 eq) and cool the mixture to 0 °C.
-
Slowly add the sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench with water and separate the layers.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Biological Activities of Derivatized Compounds
The derivatization of the this compound scaffold has led to the discovery of potent inhibitors of various biological targets. The following tables summarize representative quantitative data for these derivatives.
Table 1: Anticancer Activity of Piperazine Phenyl Benzamide Derivatives [1][6]
| Compound ID | R Group (on N-phenyl) | A-549 (Lung Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) | MIAPaCa-2 (Pancreatic Cancer) IC₅₀ (µM) |
| A-1 | H | >100 | 89.21 | >100 |
| A-2 | 4-F | 21.34 | 11.56 | 51.23 |
| A-3 | 4-Cl | 15.89 | 9.87 | 45.78 |
| A-4 | 4-Br | 12.45 | 7.65 | 39.89 |
| A-5 | 4-CH₃ | 34.56 | 21.89 | 67.43 |
| A-11 | 3-OCH₃ (on phenylpiperazine) | 5.71 | 4.26 | 31.36 |
| Gefitinib | - | 16.56 | 10.51 | 49.50 |
Table 2: Kinase Inhibitory Activity of Piperazine-based Compounds [7][8]
| Compound ID | Target Kinase | IC₅₀ (µM) |
| 7 | PDGFRα | 0.045 |
| 7 | PDGFRβ | 0.036 |
| 10 | PDGFRα | 0.041 |
| 10 | PDGFRβ | 0.039 |
Signaling Pathway Visualization
Many of the bioactive derivatives synthesized from the this compound scaffold function as kinase inhibitors.[4][7][8] These compounds often target receptor tyrosine kinases (RTKs) like EGFR or PDGFR, which are crucial nodes in signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer. The diagram below illustrates a simplified, generic RTK signaling cascade that can be targeted by such inhibitors.
Conclusion
The derivatization of this compound provides a robust platform for the generation of novel chemical entities with significant potential in medicinal chemistry. The protocols and data presented herein offer a foundational guide for researchers to explore the chemical space around this scaffold, with the aim of developing new therapeutic agents. The versatility of the piperazine moiety and the benzoic acid functional group allows for a wide range of structural modifications, making it a valuable starting point for drug discovery campaigns targeting various diseases.[1]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.tees.ac.uk [research.tees.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 4-piperazin-1-ylmethylbenzoate as a Chemical Intermediate in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-piperazin-1-ylmethylbenzoate is a versatile bifunctional molecule widely employed as a chemical intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a reactive secondary amine on the piperazine ring and a methyl ester, allows for sequential chemical modifications, making it a valuable building block in drug discovery and development. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical precursors, including the well-established precursor to the anticancer drug Imatinib, and as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, characterization, and use in chemical synthesis.
| Property | Value | Reference(s) |
| IUPAC Name | methyl 4-(piperazin-1-ylmethyl)benzoate | [1][2] |
| CAS Number | 86620-81-7 | [1][2] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |
| Molecular Weight | 234.30 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 226-227 °C (as monohydrochloride) | [3] |
| Purity | Typically ≥98% | [4] |
Application 1: Synthesis of a Key Precursor for Imatinib
This compound is a direct precursor to 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, a crucial intermediate in the synthesis of Imatinib. Imatinib is a tyrosine kinase inhibitor used to treat multiple cancers, most notably Philadelphia chromosome-positive chronic myeloid leukemia (CML). The following protocols detail the synthesis of the intermediate and its subsequent conversion.
Synthesis of Methyl 4-(piperazin-1-ylmethyl)benzoate Monohydrochloride
This protocol describes the synthesis of the title intermediate from readily available starting materials.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, a mixture of 38 g (0.2 mole) of piperazine hexahydrate and 28 g (0.2 mole) of piperazine dihydrochloride is prepared in 150 ml of methanol.
-
Addition of Alkylating Agent: While stirring at ambient temperature, 45 g (0.2 mole) of methyl 4-bromomethylbenzoate is added to the mixture.
-
Reaction: The reaction mixture is left to stand for 2 days at ambient temperature.
-
Work-up and Purification: The precipitate is removed by suction filtration. The clear filtrate is then evaporated to dryness. The resulting residue is recrystallized from ethanol.
-
Product: The desired product, Methyl 4-(piperazin-1-ylmethyl)benzoate monohydrochloride, is obtained as a crystalline solid.[3]
| Parameter | Value |
| Yield | 39 g (64%) |
| Melting Point | 226-227 °C |
| Form | Monohydrochloride salt |
N-Methylation to form Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate
The secondary amine of the piperazine ring can be readily methylated to yield the direct precursor for the Imatinib intermediate.
Experimental Protocol (General Procedure for N-alkylation):
-
Reaction Setup: Dissolve Methyl 4-(piperazin-1-ylmethyl)benzoate in a suitable aprotic solvent such as acetonitrile or DMF.
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (1.5-2.0 equivalents), to the solution.
-
Addition of Methylating Agent: While stirring, add a methylating agent like methyl iodide or dimethyl sulfate (1.1-1.2 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the base. The filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate.
Hydrolysis to 4-(4-methylpiperazin-1-ylmethyl)benzoic acid
The methyl ester is hydrolyzed to the corresponding carboxylic acid, which is the fragment that is coupled in the final step of Imatinib synthesis.
Experimental Protocol:
-
Reaction Setup: Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate is dissolved in a mixture of methanol and water.
-
Addition of Base: An excess of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the solution.
-
Reaction: The mixture is heated to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, the methanol is removed under reduced pressure. The aqueous solution is then acidified with hydrochloric acid to a pH of approximately 6-7, at which point the product precipitates. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 4-(4-methylpiperazin-1-ylmethyl)benzoic acid.
Application 2: Use as a Linker in PROTAC Synthesis
This compound is an attractive linker for the synthesis of PROTACs.[5][6] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The piperazine-methyl-benzoate core provides a semi-rigid structure and points for orthogonal functionalization. The secondary amine can be coupled to a warhead targeting the protein of interest, while the methyl ester can be hydrolyzed and coupled to an E3 ligase ligand.
General Protocol for PROTAC Synthesis using this compound as a Linker
This protocol outlines a general strategy for incorporating the intermediate as a linker in PROTAC synthesis.
Step 1: Coupling of the Warhead to the Piperazine Nitrogen
-
Reaction Setup: A solution of this compound and the warhead molecule (containing a suitable electrophilic group, e.g., an alkyl halide or a group amenable to reductive amination) is prepared in an appropriate solvent (e.g., DMF, DMSO).
-
Reaction: The reaction is carried out under conditions suitable for the specific coupling chemistry being employed (e.g., nucleophilic substitution with a base, or reductive amination with a reducing agent like sodium triacetoxyborohydride).
-
Purification: The resulting intermediate (Warhead-Linker-Ester) is purified using standard chromatographic techniques.
Step 2: Hydrolysis of the Methyl Ester
-
Reaction Setup: The Warhead-Linker-Ester is dissolved in a mixture of THF/water or methanol/water.
-
Reaction: Lithium hydroxide or sodium hydroxide is added, and the reaction is stirred at room temperature until the ester hydrolysis is complete.
-
Work-up: The reaction is acidified, and the product (Warhead-Linker-Acid) is extracted with an organic solvent.
Step 3: Coupling of the E3 Ligase Ligand
-
Reaction Setup: The Warhead-Linker-Acid is dissolved in a suitable solvent like DMF.
-
Amide Coupling: The E3 ligase ligand (containing a free amine) is added, followed by a peptide coupling reagent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA).
-
Reaction: The reaction is stirred at room temperature until the amide bond formation is complete.
-
Purification: The final PROTAC is purified by preparative HPLC to yield the desired product.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate relevant signaling pathways for pharmaceuticals derived from this intermediate.
BCR-ABL Signaling Pathway in Chronic Myeloid Leukemia
Imatinib, synthesized from a derivative of this compound, targets the BCR-ABL tyrosine kinase, which is constitutively active in CML and drives cell proliferation and survival by activating several downstream pathways.[7][8][9][10]
Caption: Inhibition of the BCR-ABL signaling pathway by Imatinib.
PI3K/AKT/mTOR Signaling Pathway in Cancer
The PI3K/AKT/mTOR pathway is a critical signaling network that is frequently dysregulated in various cancers, promoting cell growth, proliferation, and survival.[1][2][4][11][12] The piperazine-methyl-benzoyl scaffold is found in some PI3K inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway and its inhibition.
Experimental Workflow for Synthesis and Application
The following diagram illustrates a typical experimental workflow from the synthesis of the intermediate to its application in drug development.
Caption: A typical experimental workflow for the synthesis and application of the intermediate.
Conclusion
This compound serves as a pivotal intermediate in pharmaceutical manufacturing, offering a reliable and versatile scaffold for the synthesis of complex drug molecules. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the field of drug development, facilitating the efficient utilization of this valuable chemical building block in the creation of novel therapeutics.
References
- 1. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Antimicrobial and Antifungal Piperazine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal applications of piperazine-based compounds. This document includes detailed experimental protocols for the evaluation of these compounds, a summary of their biological activities, and visualizations of their mechanisms of action.
Introduction
Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[1] The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents, and piperazine-based compounds represent a promising class of molecules in this endeavor.[2]
Data Presentation: Antimicrobial and Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values of representative piperazine-based compounds against various bacterial and fungal strains. These quantitative data allow for a comparative analysis of the potency of different derivatives.
Table 1: Antibacterial Activity of Piperazine Derivatives (MIC and MBC in µg/mL)
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| N-Arylpiperazines | 1-{2-hydroxy-3-(3-methoxyphenylcarbamoyl)oxy)propyl}-4-(4-fluorophenyl)piperazin-1-ium chloride | Mycobacterium kansasii | 17.62 µM | - | [1] |
| 1-[3-(3-ethoxyphenylcarbamoyl)oxy-2-hydroxypropyl]-4-(3-trifluoromethylphenyl)piperazin-1-ium chloride | Mycobacterium kansasii | 31.75 µM | - | [1] | |
| Piperazine-Thiadiazole Hybrids | Compound 6c | Escherichia coli | 8 | - | [2] |
| Compound 4 | Staphylococcus aureus | 16 | - | [2] | |
| Compound 6d | Staphylococcus aureus | 16 | - | [2] | |
| Compound 6d | Bacillus subtilis | 16 | - | [2] | |
| Compound 7b | Bacillus subtilis | 16 | - | [2] | |
| Mannich Bases with Piperazine | Compound 8 (4-nitrophenyl moiety) | Staphylococcus aureus | 125-500 | <4xMIC | [3] |
| Compound 8 (4-nitrophenyl moiety) | Bacillus cereus | 125-500 | <4xMIC | [3] | |
| Compound 8 (4-nitrophenyl moiety) | Escherichia coli | 125-500 | <4xMIC | [3] | |
| Compound 8 (4-nitrophenyl moiety) | Klebsiella pneumoniae | 125-500 | <4xMIC | [3] | |
| Compound 9 | Staphylococcus spp. | 250 | 2xMIC | [3] | |
| Compound 9 | Bacillus subtilis | 125 | 2xMIC | [3] | |
| Novel Piperazine Derivatives | RL-308 | Shigella flexneri | 2 | 4 | [4] |
| RL-308 | Staphylococcus aureus | 4 | 8 | [4] | |
| RL-308 | MRSA | 16 | 32 | [4] | |
| RL-327 | MRSA | 2 | - | [4] | |
| RL-328 | MRSA | 2 | - | [4] | |
| RL-336 | MRSA | 8 | - | [4] |
Table 2: Antifungal Activity of Piperazine Derivatives (MIC in µg/mL)
| Compound Class | Derivative Example | Fungal Strain | MIC (µg/mL) | Reference |
| Piperazine-Azole Hybrids | Alkylated piperazine-azole hybrids | Non-albicans Candida spp. | 0.015–1.95 | [5] |
| Alkylated piperazine-azole hybrids | Aspergillus spp. | 0.015–1.95 | [5] | |
| Chalcones with Piperazine | Unspecified chalcone derivative | Candida albicans | 2.22 | [6] |
| Mannich Bases with Piperazine | Compound 8 | Candida parapsilosis | 0.49 | [3] |
| Compound 9 | Candida parapsilosis | 0.98 | [3] | |
| Compounds 5-7 | Candida parapsilosis | 62.5 | [3] | |
| Pyrimidine-Piperazine Hybrids | Compound 4a, 4d, 4e, 5c, 5e | Aspergillus niger | 40 | [7] |
| Compound 4a, 4d, 4e, 5c, 5e | Penicillium notatum | 40 | [7] | |
| Compound 4a, 4d, 4e, 5c, 5e | Aspergillus fumigatus | 40 | [7] | |
| Compound 4a, 4d, 4e, 5c, 5e | Candida albicans | 40 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of antimicrobial and antifungal piperazine-based compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of piperazine derivatives against bacterial and fungal strains.
Materials:
-
Test piperazine-based compounds
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Compound Preparation:
-
Dissolve the piperazine derivatives in DMSO to create a stock solution (e.g., 10 mg/mL).
-
Prepare a working solution by diluting the stock solution in the appropriate broth (MHB or RPMI-1640) to twice the highest concentration to be tested.
-
-
Inoculum Preparation:
-
From a fresh 18-24 hour culture on an appropriate agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilutions:
-
Add 100 µL of sterile broth to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to wells 1 through 11.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for the fungal species.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, a microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀).
-
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a continuation of the MIC assay to determine the concentration of the compound that kills the microorganisms.
Materials:
-
MIC plate from Protocol 1
-
Mueller-Hinton Agar (MHA) or other appropriate agar plates
-
Sterile pipette tips and pipettor
-
Incubator
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
-
Plating:
-
Spread the aliquot onto a fresh agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours or longer, depending on the growth rate of the microorganism.
-
-
MBC/MFC Determination:
-
After incubation, count the number of colonies on each plate.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
-
Visualizations: Mechanisms of Action and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the antimicrobial and antifungal applications of piperazine-based compounds.
Many piperazine-azole hybrids exert their antifungal effect by targeting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.[5] Specifically, these compounds often inhibit the enzyme lanosterol 14α-demethylase (CYP51), which leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.[5][8]
Certain piperazine derivatives have been identified as inhibitors of the bacterial fatty acid synthesis (FAS-II) pathway.[9] A key target within this pathway is the enoyl-acyl carrier protein (ACP) reductase (FabI), an enzyme essential for the elongation of fatty acid chains.[9][10] By inhibiting FabI, these piperazine compounds block the production of fatty acids necessary for building and maintaining the bacterial cell membrane, leading to a bacteriostatic or bactericidal effect.[11][12]
References
- 1. The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcmas.com [ijcmas.com]
- 5. Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physchemres.org [physchemres.org]
- 9. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"optimization of reaction conditions for Methyl 4-piperazin-1-ylmethylbenzoate synthesis"
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of Methyl 4-piperazin-1-ylmethylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
There are two primary synthetic routes:
-
Direct N-Alkylation: This is a common and direct method involving the reaction of an alkylating agent, such as Methyl 4-(bromomethyl)benzoate, with piperazine.[1][2] The reaction is typically performed in the presence of a base to neutralize the acid generated.[3]
-
Reductive Amination: This two-step, one-pot process reacts piperazine with an aldehyde (Methyl 4-formylbenzoate) to form an iminium ion, which is then reduced in situ by an agent like sodium triacetoxyborohydride (STAB).[3][4] This method is particularly effective at preventing the formation of quaternary ammonium salts.[3]
Q2: How can I selectively achieve mono-alkylation and avoid the formation of the 1,4-di-substituted by-product?
Controlling selectivity is a critical challenge due to the two reactive nitrogen atoms in piperazine.[3] Key strategies to favor the desired mono-substituted product include:
-
Control Stoichiometry: Use a significant excess of piperazine (e.g., 5-10 fold) relative to the alkylating agent.[5] This statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule over the already substituted product.
-
Slow Addition: Add the alkylating agent (e.g., Methyl 4-bromomethylbenzoate) dropwise to the piperazine solution. This maintains a low concentration of the electrophile, reducing the probability of a second alkylation event.[3]
-
Use of a Protecting Group: Employing a mono-protected piperazine, such as N-Boc-piperazine, is the most reliable method.[3][5] The Boc group blocks one nitrogen, forcing the reaction to occur at the unprotected site. The protecting group is then removed in a subsequent step.
-
Employ Piperazine Salts: Using a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[3] A mixture of piperazine hexahydrate and piperazine dihydrochloride can be used to achieve this.[1]
Q3: What are the recommended solvents and bases for the direct N-alkylation method?
The choice of solvent and base is crucial for reaction success.
-
Bases: Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective and commonly used non-nucleophilic bases.[3]
-
Solvents: The solvent must be able to dissolve the reagents. For many N-alkylation reactions, polar aprotic solvents like DMF are a good choice if solubility is an issue.[3] Methanol is also used in specific protocols.[1]
Q4: What is the best method for purifying the final product?
Purification strategy depends on the final product's properties.
-
Crystallization: If the product is a solid and can be isolated as a salt (e.g., hydrochloride), recrystallization from a suitable solvent like ethanol is an effective method for achieving high purity.[1]
-
Column Chromatography: For crude products that are oils or mixtures, purification by column chromatography is the standard method.[3]
-
Acid-Base Extraction: The basic nature of the piperazine nitrogen allows for purification via acid-base extraction. The product can be extracted into an aqueous acid layer, washed, and then re-extracted into an organic solvent after basifying the aqueous layer.[5]
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Poor solubility of reagents. 2. Reaction temperature is too low. 3. Insufficient base to neutralize acid by-product. | 1. Switch to a more suitable solvent, such as DMF, to ensure all reagents are fully dissolved.[3]2. Many N-alkylation reactions require heating. Gradually increase the temperature and monitor progress by TLC or LC-MS.[3]3. Ensure at least 1.5-2.0 equivalents of base (e.g., K₂CO₃) are used.[3] |
| Significant Formation of Di-alkylated By-product | 1. Incorrect stoichiometry. 2. Rapid addition of the alkylating agent. 3. High reactivity of the mono-substituted product. | 1. Increase the excess of piperazine to 5-10 equivalents.[5]2. Add the alkylating agent slowly (dropwise) at a controlled temperature.[3]3. For optimal control and to completely avoid di-substitution, use a mono-protected piperazine like N-Boc-piperazine.[3][5] |
| Reaction Stalls or Fails to Initiate | 1. Poor quality or wet reagents/solvents. 2. Incorrect base or solvent choice. | 1. Use anhydrous reagents and solvents, as water can interfere with the reaction.2. Verify that the chosen base is strong enough and the solvent can support the reaction mechanism. |
| Formation of Unidentified Side Products | 1. Decomposition of starting material or product. 2. Elimination side reactions (with alkyl halides). | 1. Consider lowering the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.[3]2. If elimination is suspected, a different synthetic route like reductive amination may be more suitable.[5] |
Experimental Protocols
Protocol 1: Direct N-Alkylation using Methyl 4-(bromomethyl)benzoate
This protocol is adapted from a known synthesis of Methyl 4-(piperazin-1-ylmethyl)benzoate monohydrochloride.[1]
Materials:
-
Piperazine hexahydrate (38 g, 0.2 mole)
-
Piperazine dihydrochloride (28 g, 0.2 mole)
-
Methanol (150 ml)
-
Ethanol (for recrystallization)
Procedure:
-
To a suitable reaction vessel, add piperazine hexahydrate, piperazine dihydrochloride, and methanol.
-
Stir the mixture at ambient temperature to form a suspension.
-
While stirring, add the Methyl 4-bromomethylbenzoate to the mixture.
-
Allow the reaction mixture to stir at ambient temperature for 48 hours.
-
After the reaction period, filter the mixture via suction to remove the precipitate (piperazine hydrobromide).
-
Evaporate the solvent from the clear filtrate under reduced pressure.
-
Recrystallize the resulting residue from ethanol to yield the final product, Methyl 4-(piperazin-1-ylmethyl)benzoate monohydrochloride. A yield of approximately 64% can be expected.[1]
Protocol 2: General Reductive Amination
This is a general procedure for the synthesis of N-alkylated piperazines and can be adapted for the target molecule.[3][4]
Materials:
-
Piperazine (1.0 eq)
-
Methyl 4-formylbenzoate (1.0 - 1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
Procedure:
-
Dissolve piperazine and Methyl 4-formylbenzoate in the chosen solvent (DCM or DCE).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography to obtain the desired product.
Optimization of Reaction Conditions
Optimizing reaction parameters is key to maximizing yield and purity. Below is a comparison of the two primary synthetic routes.
Table 1: Comparison of Synthetic Routes
| Parameter | Direct N-Alkylation | Reductive Amination |
| Key Electrophile | Methyl 4-(bromomethyl)benzoate | Methyl 4-formylbenzoate |
| Key Nucleophile | Piperazine | Piperazine |
| Key Reagent | Base (e.g., K₂CO₃) | Reducing Agent (e.g., STAB)[3] |
| Primary Challenge | Di-alkylation (1,4-substitution)[3][5] | Control of stoichiometry, potential side reactions from aldehyde |
| Typical Yield | Moderate (e.g., ~64%)[1] | Potentially High (related syntheses report 95-99%)[4] |
| Advantages | Direct, uses readily available starting materials.[2] | Excellent for preventing over-alkylation, mild conditions.[3] |
| Disadvantages | Requires careful control to avoid di-substitution.[3] | Requires a specific aldehyde precursor and a stoichiometric reducing agent. |
Process Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision process for this synthesis.
Caption: Experimental workflow for the N-alkylation synthesis.
Caption: Troubleshooting workflow for minimizing di-substitution.
References
Technical Support Center: Purification of Methyl 4-piperazin-1-ylmethylbenzoate Derivatives
Welcome to the technical support center for the purification of Methyl 4-piperazin-1-ylmethylbenzoate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of this compound derivatives?
A1: The primary challenges in purifying these compounds stem from the physicochemical properties of the piperazine and benzoate moieties. These include:
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High Polarity and Basicity: The two nitrogen atoms in the piperazine ring make these compounds highly polar and basic. This can lead to strong interactions with acidic silica gel during column chromatography, resulting in peak tailing and poor separation.[1]
-
Formation of Side Products: A common side product during the synthesis is the 1,4-disubstituted piperazine, where the benzyl group is attached to both nitrogen atoms.[2] Separating this less polar byproduct from the desired mono-substituted product can be challenging.
-
Water Solubility: The basic nature of the piperazine moiety can lead to the formation of salts, which may increase water solubility and complicate extraction procedures. Effective purification often requires careful pH control to ensure the compound is in its free base form for extraction into organic solvents.[3]
-
Hygroscopicity: Piperazine derivatives have a tendency to absorb moisture from the air, which can affect accurate weighing and may introduce water as an impurity.[1]
Q2: My purified this compound shows persistent impurities in the NMR spectrum. What could they be?
A2: Besides the common di-substituted byproduct, other potential impurities could include:
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Unreacted Starting Materials: Residual piperazine or methyl 4-(bromomethyl)benzoate may be present if the reaction has not gone to completion.
-
Solvent Adducts: Solvents used in the reaction or purification, such as ethanol or ethyl acetate, may form adducts with the product.
-
Degradation Products: The ester group can be susceptible to hydrolysis back to the corresponding carboxylic acid, especially if exposed to acidic or basic conditions for extended periods at elevated temperatures.
Q3: I am observing significant peak tailing during silica gel column chromatography. How can I resolve this?
A3: Peak tailing is a common issue when purifying basic compounds like piperazine derivatives on acidic silica gel.[1] Here are some effective strategies to mitigate this:
-
Use a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonia solution, to your eluent system. This will neutralize the acidic silanol groups on the silica surface, reducing their interaction with your basic compound.[4][5]
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded silica phase such as aminopropyl-functionalized silica.[6]
-
Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase chromatography (e.g., C18 silica) can be an effective alternative.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound derivatives.
Problem 1: Low yield of the desired mono-substituted product and a significant amount of the di-substituted byproduct.
| Possible Cause | Solution |
| Incorrect Stoichiometry | Use a significant excess of piperazine (e.g., 5-10 fold) relative to the methyl 4-(bromomethyl)benzoate to favor mono-alkylation.[4] |
| High Reaction Temperature | Running the reaction at elevated temperatures can promote di-substitution. Conduct the reaction at a lower temperature (e.g., room temperature) and monitor the progress by TLC.[2] |
| Strongly Basic Conditions | Using a strong base can deprotonate the mono-substituted product, making it more nucleophilic and prone to further reaction. Consider using a milder base like potassium carbonate or sodium bicarbonate.[2] |
Problem 2: Difficulty in separating the product from impurities by column chromatography.
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical for good separation. Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with varying polarities. A good starting point for silica gel chromatography is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Aim for an Rf value of 0.2-0.4 for your product. |
| Co-elution of Impurities | If the product co-elutes with an impurity, consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can often improve the resolution between closely eluting compounds. |
| Product Degradation on Column | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If you suspect this is happening, you can deactivate the silica gel by pre-washing the column with your eluent containing a small amount of triethylamine before loading your sample.[5] |
Problem 3: The product is obtained as an oil and is difficult to handle and solidify.
| Possible Cause | Solution |
| Presence of Residual Solvent | Ensure that all solvents have been thoroughly removed under high vacuum. Gentle heating on a rotary evaporator can help remove residual high-boiling point solvents. |
| Product is Naturally an Oil | If the free base is an oil at room temperature, consider converting it to a salt. Bubbling dry HCl gas through a solution of the product in an anhydrous solvent like diethyl ether or treating it with a solution of HCl in isopropanol can precipitate the hydrochloride salt, which is often a crystalline solid and easier to handle and purify by recrystallization. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems. A recommended starting system is a mixture of Dichloromethane:Methanol (e.g., 98:2 to 95:5) or Ethyl Acetate:Hexane with the addition of 0.5-1% triethylamine.
-
Visualize the spots under UV light and/or by staining (e.g., with iodine or potassium permanganate).
-
Select the solvent system that provides good separation between your product and impurities, with an Rf value for the product ideally between 0.2 and 0.4.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen non-polar solvent of your eluent system.
-
Pour the slurry into a glass chromatography column and allow it to pack under gravity, gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the packed silica gel.
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Equilibrate the column by passing several column volumes of the initial eluent through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a small amount of a potential recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane).
-
Heat the mixture to boiling. If the solid dissolves, it is a potentially good solvent.
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
A good recrystallization solvent is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, and in which the impurities are either very soluble or insoluble at all temperatures. Ethanol has been reported as a suitable recrystallization solvent for this compound.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the hot recrystallization solvent in an Erlenmeyer flask.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature to allow for the formation of well-defined crystals.
-
Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.30 g/mol |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥98% (by HPLC) |
Table 2: Suggested TLC Solvent Systems for Analysis
| Solvent System (v/v/v) | Rf of Mono-substituted Product (Approximate) | Rf of Di-substituted Byproduct (Approximate) | Notes |
| Dichloromethane:Methanol (95:5) | 0.3 - 0.4 | > 0.6 | Good general-purpose system. |
| Ethyl Acetate:Hexane (1:1) + 1% Triethylamine | 0.4 - 0.5 | > 0.7 | Triethylamine helps to reduce peak tailing. |
| Chloroform:Methanol:Ammonia (90:10:1) | 0.5 - 0.6 | > 0.8 | A more polar system for more polar derivatives. |
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for common purification challenges.
References
"common side reactions and byproducts in piperazine alkylation"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in piperazine alkylation.
Troubleshooting Guides
Issue: Low Yield of Mono-Alkylated Product
Potential Causes:
-
Di-alkylation: Due to the presence of two reactive secondary amines, the formation of 1,4-disubstituted byproducts is a common issue.[1]
-
Quaternary Salt Formation: Over-alkylation on the same nitrogen atom can lead to the formation of water-soluble quaternary ammonium salts.[1][2]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of base can negatively impact the yield.[1]
-
Poor Solubility of Reagents: If reactants are not fully dissolved, the reaction rate will be significantly reduced.[3]
-
Reversible Reaction Equilibrium: Inadequate neutralization of the acid byproduct can inhibit the forward reaction.[3]
Solutions:
-
Control Stoichiometry: Use an excess of piperazine relative to the alkylating agent to favor mono-alkylation.[3][4] A 5-fold excess of piperazine can significantly increase the yield of the mono-substituted product while minimizing the di-substituted byproduct.[5]
-
Use of Protecting Groups: Employing a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective method to ensure mono-alkylation.[1][2][3][4] The protecting group blocks one nitrogen, directing alkylation to the other, and can be subsequently removed.[1][3][4]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise helps maintain a low concentration, reducing the likelihood of a second alkylation event.[3]
-
Optimize Reaction Conditions:
-
Solvent: Use polar aprotic solvents like DMF or acetonitrile (MeCN) to ensure reagent solubility.[3]
-
Base: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective bases.[3] Weaker bases like sodium bicarbonate may be used to minimize di-substitution.[1]
-
Temperature: Many N-alkylation reactions require heating (e.g., 60-80 °C) to proceed at a reasonable rate.[3] However, lower temperatures can favor mono-alkylation.[1]
-
-
Alternative Methods: Consider reductive amination as an alternative to direct alkylation, as it can prevent the formation of quaternary ammonium salts.[2][3]
Issue: Significant Formation of Di-Substituted Byproduct
Potential Causes:
-
Incorrect Stoichiometry: Using a 1:1 ratio or an excess of the alkylating agent will favor di-substitution.
-
High Reaction Temperature: Elevated temperatures can promote the formation of the thermodynamically more stable di-substituted product.[1]
-
Strongly Basic Conditions: A highly basic environment can deprotonate the mono-substituted product, making it susceptible to further alkylation.[1]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the incidence of di-substitution.[1]
Solutions:
-
Adjust Stoichiometry: Use a significant excess of piperazine.[3][4]
-
Employ Mono-Protected Piperazine: This is the most reliable method to prevent di-alkylation.[1][2][3][4]
-
Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[1]
-
Use a Weaker Base: Consider using a milder base like sodium bicarbonate or potassium carbonate.[1]
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it once the formation of the desired mono-alkylated product is maximized.[1][3]
Issue: Product is Highly Water-Soluble and Difficult to Extract
Potential Cause:
-
Formation of Protonated Product or Quaternary Ammonium Salts: The desired product may be in its protonated (salt) form, or water-soluble quaternary ammonium salts may have formed as byproducts, leading to poor partitioning into the organic phase during work-up.[2][3]
Solution:
-
Basify the Aqueous Layer: After quenching the reaction, adjust the pH of the aqueous layer to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide.[3][6] This will deprotonate the piperazine nitrogens, converting the product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[3]
Data Summary
Table 1: Effect of Stoichiometry and Protecting Groups on Mono-alkylation of Piperazine with Benzyl Bromide [5]
| Electrophile | Piperazine Equivalents | Protecting Group | Mono-substituted Yield (%) | Di-substituted Yield (%) |
| Benzyl Bromide | 1.1 | None | 45 | 35 |
| Benzyl Bromide | 5.0 | None | 75 | <5 |
| Benzyl Bromide | 1.0 (with 1.1 eq. Boc-piperazine) | Boc | >95 (before deprotection) | 0 |
Experimental Protocols
Protocol 1: General Procedure for Direct Mono-N-alkylation of Piperazine[3]
Materials:
-
Substituted piperazine (1 eq)
-
Alkyl Bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a dried reaction flask, add the substituted piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile and stir the suspension.
-
Slowly add the alkyl bromide to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Mono-alkylation using N-Boc-piperazine[1][2][4]
Step 1: Protection of Piperazine
-
Dissolve piperazine (2 eq.) in dichloromethane (DCM).
-
Prepare a solution of Di-tert-butyl dicarbonate (Boc₂O) (1 eq.) in DCM.
-
Add the Boc₂O solution dropwise to the piperazine solution over several hours with stirring.
-
Stir the reaction mixture at room temperature overnight.
-
Evaporate the DCM under reduced pressure.
-
Add water to the residue. The di-Boc-piperazine byproduct is insoluble and can be removed by filtration.
-
Extract the aqueous solution with DCM.
-
Combine the organic layers and evaporate the solvent to yield 1-Boc-piperazine.
Step 2: Alkylation of 1-Boc-piperazine
-
In a reaction flask, combine 1-Boc-piperazine (1 eq.), the alkylating agent (1 eq.), and potassium carbonate in acetone or acetonitrile.
-
Reflux the mixture and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate to obtain the crude Boc-protected mono-alkylated piperazine.
Step 3: Deprotection of the Boc Group
-
Dissolve the Boc-protected compound in a suitable solvent like dichloromethane.
-
Add an excess of Trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the acid and solvent, and perform a basic work-up to isolate the final mono-alkylated piperazine.
Visualizations
Caption: Troubleshooting workflow for low yield in piperazine alkylation.
Caption: Common over-alkylation pathways in piperazine reactions.
Caption: Workflow for selective mono-alkylation using a protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in piperazine alkylation?
A1: The most prevalent side reactions are di-alkylation, where both nitrogen atoms are alkylated, and the formation of quaternary ammonium salts from over-alkylation at a single nitrogen.[1][5] Other potential side reactions include N-oxide formation and, in some cases, ring-opening reactions.[7][8][9]
Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated product?
A2: Controlling selectivity is a primary challenge. Key strategies include:
-
Using a Protecting Group: This is the most reliable method, where one nitrogen is temporarily blocked (e.g., with a Boc group), directing alkylation to the unprotected nitrogen.[1][2][3]
-
Controlling Stoichiometry: Using a large excess of piperazine relative to the alkylating agent favors mono-alkylation statistically.[3][4]
-
Slow Addition: Adding the alkylating agent dropwise keeps its concentration low, reducing the chance of a second alkylation.[3]
Q3: What are the recommended bases and solvents for direct N-alkylation?
A3:
-
Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[3] Typically, 1.5-2.0 equivalents of the base are used to neutralize the acid formed during the reaction.[3]
-
Solvents: Polar aprotic solvents are commonly used to ensure the solubility of the reagents. Acetonitrile (MeCN) and dimethylformamide (DMF) are frequent choices. It is crucial to use anhydrous solvents to prevent unwanted side reactions.[3]
Q4: My N-alkylated product is highly water-soluble. How can I effectively extract it during the work-up?
A4: High water solubility is often due to the formation of a protonated salt of your product. To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen. After quenching the reaction, adjust the pH of the aqueous phase to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This converts the product to its free base form, which is more soluble in organic solvents.[3][6]
Q5: What is N-oxide formation and how can it be avoided?
A5: N-oxidation is a reaction where the nitrogen atoms of the piperazine ring are oxidized, typically by oxidizing agents like peracids or hydrogen peroxide, to form piperazine N-oxides.[7][10] This is often a metabolic deactivation pathway for drugs containing a piperazine moiety.[10] To avoid this during synthesis, ensure that you are not using or inadvertently generating oxidizing agents in your reaction mixture and that your starting materials are pure. If N-oxidation is a desired transformation, controlled oxidation with reagents like m-CPBA can be employed.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reactions of Piperazines | Ambeed [ambeed.com]
- 8. DABCO bond cleavage for the synthesis of piperazine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07870C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 11. Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains - Chemical Communications (RSC Publishing) [pubs.rsc.org]
"improving the yield of Imatinib synthesis from Methyl 4-piperazin-1-ylmethylbenzoate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Imatinib, specifically focusing on improving the yield of the amidation reaction between Methyl 4-piperazin-1-ylmethylbenzoate and 4-methyl-N³-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Imatinib from this compound, offering potential causes and actionable solutions to improve reaction yield and product purity.
| Problem | Potential Cause | Recommended Solution |
| 1. Low or No Product Yield | a. Inactive or Insufficient Base: The base is crucial for activating the amine nucleophile. Weak or insufficient base will result in a slow or incomplete reaction. | • Use a Strong Base: Strong bases like sodium methoxide, sodium ethoxide, or potassium butoxide are reported to give high yields. • Ensure Anhydrous Conditions: Moisture can quench the strong base. Use freshly dried solvents and reagents. • Optimize Base Stoichiometry: Use an adequate molar excess of the base as reported in successful protocols. |
| b. Hydrolysis of Methyl Ester Starting Material: The strong basic conditions can promote the hydrolysis of this compound to its corresponding carboxylic acid, which will not participate in the amidation reaction. | • Minimize Water Content: Ensure all reagents and solvents are anhydrous. • Control Reaction Temperature: Higher temperatures can accelerate hydrolysis. Follow the recommended temperature profiles. • Consider Order of Addition: Adding the base to the mixture of the amine and ester at a controlled temperature might mitigate premature ester hydrolysis. | |
| c. Low Nucleophilicity of the Aromatic Amine: Aromatic amines are generally less nucleophilic than aliphatic amines, which can lead to a sluggish reaction. | • Choice of a Stronger Base: A stronger base will more effectively deprotonate the aromatic amine, increasing its nucleophilicity. • Higher Reaction Temperature: Increasing the temperature (e.g., to 50-70°C as reported in several patents) can help overcome the activation energy barrier. | |
| d. Impure Starting Materials: Impurities in either this compound or the diamine starting material can interfere with the reaction. | • Verify Purity of Starting Materials: Use analytical techniques like NMR or HPLC to confirm the purity of your starting materials before use. • Purify Starting Materials if Necessary: Recrystallization or column chromatography may be required if significant impurities are detected. | |
| 2. Presence of Significant Impurities in the Crude Product | a. Unreacted Starting Materials: Incomplete reaction is a common source of impurities. | • Increase Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. • Re-evaluate Reaction Conditions: Refer to the solutions for "Low or No Product Yield" to drive the reaction to completion. |
| b. Formation of 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid: This is a result of the hydrolysis of the methyl ester starting material. | • Optimize Work-up Procedure: This acidic impurity can potentially be removed by a mild basic wash during the work-up. However, care must be taken not to hydrolyze the product. • Chromatographic Purification: Column chromatography can be effective in separating the more polar carboxylic acid from the Imatinib product. | |
| c. Other Process-Related Impurities: Side reactions can lead to the formation of various byproducts. | • Recrystallization: Imatinib can be purified by recrystallization from suitable solvents. • Slurry Wash: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be an effective purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of Imatinib from this compound?
A1: The reaction is a base-catalyzed amidation. The aromatic amine, 4-methyl-N³-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine, reacts with this compound in the presence of a strong base to form the amide bond, yielding Imatinib. Methanol is generated as a byproduct.
Q2: Which bases have been reported to be effective for this reaction?
A2: Strong alkoxide bases are commonly used. Examples with reported high yields include sodium methoxide, sodium ethoxide, and potassium butoxide.[1]
Q3: What solvents are suitable for this synthesis?
A3: Aprotic solvents are generally preferred to avoid reaction with the strong base. Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene have been successfully used in this reaction.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the reaction mixture to the starting materials, you can determine when the starting materials have been consumed.
Q5: What is a typical work-up procedure for this reaction?
A5: A common work-up procedure involves pouring the reaction mixture into water to precipitate the crude Imatinib. The solid is then collected by filtration, washed with water, and dried.[1] Further purification can be achieved by recrystallization or column chromatography.
Data Presentation
The following table summarizes quantitative data from various reported syntheses of Imatinib using different ester derivatives of 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid.
| Ester Derivative | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Methyl Ester | Sodium Methoxide | Tetrahydrofuran | 70 | Overnight | 91.0 | |
| Propyl Ester | Potassium Butoxide | Dimethylformamide | 50 | Overnight | 90.0 | |
| Benzyl Ester | Sodium Ethoxide | Toluene | 50 | Overnight | 90.0 | |
| Phenyl Ester | Cesium Hydroxide | Propanol | 80 | Overnight | 90.5 | |
| p-Tolyl Ester | Sodium Hydroxide | Dimethyl Sulfoxide | 70 | Overnight | 90.0 | [1] |
Experimental Protocols
Below is a detailed methodology for a key experiment cited in the literature for the synthesis of Imatinib from this compound.
Protocol: Synthesis of Imatinib using Sodium Methoxide in Tetrahydrofuran [1]
-
Reaction Setup: In a 500 ml dried 4-neck flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 250 ml of anhydrous tetrahydrofuran.
-
Addition of Reactants: To the solvent, add 27.7 g of 4-methyl-N³-(4-pyridin-3-yl-pyrimidin-2-yl)-1,3-benzenediamine and 25 g of Methyl 4-(4-methyl-piperazin-1-methyl)-benzoic acid methyl ester. Stir the mixture until all solids are dissolved.
-
Addition of Base: Carefully add 10 g of sodium methoxide to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 70°C and maintain it at reflux overnight. Monitor the reaction for completion using TLC or LC-MS.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the tetrahydrofuran.
-
Purification: Wash the resulting solid residue with water and dry it to obtain Imatinib.
-
Yield: The reported yield for this protocol is 45 g (91.0%).
Mandatory Visualization
Caption: Experimental workflow for Imatinib synthesis.
Caption: Troubleshooting logic for low Imatinib yield.
References
"minimizing di-substitution in aza-Michael additions with piperazine"
Welcome to the technical support center for minimizing di-substitution in aza-Michael additions with piperazine. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals achieve selective mono-substitution of piperazine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My aza-Michael reaction with piperazine is producing a high percentage of the 1,4-disubstituted product. How can I increase the selectivity for the mono-substituted product?
A1: Di-substitution is a common challenge due to the two reactive secondary amine groups on piperazine. Several strategies can be employed to favor mono-substitution:
-
Control Stoichiometry: Use a significant excess of piperazine (e.g., 5-10 fold excess) relative to the Michael acceptor. This statistically favors the reaction of the acceptor with an unreacted piperazine molecule over the mono-substituted product.[1]
-
Slow Addition & Temperature Control: Add the Michael acceptor slowly to a solution of piperazine, preferably at a low temperature (e.g., 0 °C to room temperature).[1] This helps to maintain a high effective concentration of unreacted piperazine.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Quench the reaction once the formation of the desired mono-adduct is maximized and before significant di-adduct formation occurs. Prolonged reaction times and high temperatures often favor the thermodynamically more stable di-substituted product.[1]
-
Protonation Strategy: A simple and effective method is to use in situ protection of one nitrogen by protonation. By using a mixture of free piperazine and a piperazine salt (e.g., piperazine-1,4-diium dichloride), you create piperazine-1-ium cations, effectively protecting one nitrogen and leaving the other free to react.[2][3]
-
Catalyst Selection: Certain catalysts have been shown to promote mono-selectivity. For instance, ceric ammonium nitrate (in water) and copper nanoparticles have been used to catalyze the mono-aza-Michael addition.[2] Metal ions supported on a weakly acidic cation-exchanger resin have also proven effective.[2]
Q2: What is the simplest way to protect one of the piperazine nitrogens to ensure mono-substitution?
A2: The most straightforward and "green" method is the in situ protonation of one nitrogen atom.[2][3] This avoids the multiple steps of traditional protecting group chemistry (protection and deprotection). By creating a piperazine-1-ium cation in the reaction mixture, you effectively render one nitrogen non-nucleophilic, directing the Michael acceptor to the free nitrogen.[2] This approach is cost-effective and reduces waste.[2][3]
Q3: When should I use a chemical protecting group strategy?
A3: A chemical protecting group strategy, such as using N-Boc-piperazine, is a more controlled but multi-step approach.[1][3] This method is ideal when:
-
The reaction conditions are incompatible with the protonation strategy (e.g., strongly basic conditions).
-
The highest possible selectivity is required, and a multi-step synthesis is acceptable.[3]
-
You are performing a stepwise synthesis to create an unsymmetrically 1,4-disubstituted piperazine.[1]
Keep in mind that this method involves additional synthesis and purification steps to add and remove the protecting group, which can lower the overall yield and increase costs.[3]
Q4: My mono-substituted piperazine product is difficult to purify from the excess piperazine starting material. What purification techniques are recommended?
A4: The basic nature of piperazine and its derivatives can make purification challenging.[1] Here are some effective methods:
-
Acid-Base Extraction: This is a highly effective technique. Dissolve the crude reaction mixture in an organic solvent and extract with an acidic aqueous solution (e.g., dilute HCl). The basic piperazine starting material and the mono-substituted product will move into the aqueous layer as their respective salts, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the desired product can be re-extracted into an organic solvent.[1]
-
Column Chromatography: This is a common method, but the basicity of the compounds can cause "tailing" on standard silica gel. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[1]
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent method for purification.[1]
Q5: Are there any catalytic systems that work well in environmentally friendly solvents?
A5: Yes, several catalytic systems have been developed for aza-Michael additions in greener solvents. For example, ceric ammonium nitrate (3 mol%) has been shown to efficiently catalyze the reaction of piperazine with α,β-unsaturated carbonyl compounds in water, producing mono-substituted products in good yields.[2] Additionally, methods using solid-supported catalysts are advantageous as they often use non-toxic solvents like methanol and simplify catalyst removal.[2]
Quantitative Data Summary
The following table summarizes yields for the mono-aza-Michael addition of piperazine to various Michael acceptors using a protonation strategy with a resin-supported metal catalyst (Amberlyst-15/Ce³⁺) in refluxing methanol.[2]
| Michael Acceptor | Product | Reaction Time (h) | Yield (%) |
| Dimethyl fumarate | Dimethyl 2-(piperazin-1-yl)succinate | 5 | 95 |
| Dimethyl maleate | Dimethyl 2-(piperazin-1-yl)succinate | 5 | 93 |
| Methyl acrylate | Methyl 3-(piperazin-1-yl)propanoate | 3 | 99 |
| Acrylonitrile | 3-(piperazin-1-yl)propanenitrile | 3 | 98 |
| Methyl methacrylate | Methyl 2-methyl-3-(piperazin-1-yl)propanoate | 4 | 96 |
| Dimethyl acetylenedicarboxylate | Dimethyl 2-(piperazin-1-yl)maleate | 0.5 | 99 |
| Methyl propiolate | Methyl 3-(piperazin-1-yl)acrylate | 0.5 | 99 |
Note: In these examples, the formation of undesirable 1,4-disubstituted products was not observed.[2]
Experimental Protocols
Protocol 1: Mono-addition using a Protecting Group (N-Boc-piperazine)
This protocol describes the alkylation of mono-protected piperazine.
-
Materials:
-
N-Boc-piperazine (1.0 eq)
-
Electrophile (e.g., alkyl halide, 1.0-1.2 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Acetonitrile)
-
-
Procedure:
-
Combine N-Boc-piperazine, potassium carbonate, and acetonitrile in a round-bottom flask.
-
Add the electrophile to the mixture.
-
Heat the reaction to reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated, Boc-protected product.
-
The Boc-group can then be removed under acidic conditions (e.g., TFA in DCM, or HCl in dioxane) to yield the final mono-substituted piperazine.
-
Protocol 2: Mono-addition using in situ Protonation and Solid-Supported Catalysis
This protocol is based on the method described by Muni et al. for the selective mono-addition to Michael acceptors.[2]
-
Materials:
-
Piperazine
-
Piperazine-1,4-diium dichloride
-
Michael acceptor (e.g., methyl acrylate)
-
Methanol
-
Solid-supported catalyst (e.g., Amberlyst-15 resin with Ce³⁺ ions)
-
-
Procedure:
-
Prepare the piperazine-1-ium cation solution by mixing piperazine and piperazine-1,4-diium dichloride in a 1:1 to 1:4 molar ratio in methanol.[2]
-
Add the Michael acceptor to this solution. The molar ratio of the acceptor to total piperazine species should be between 2:1 and 6:1.[2]
-
Add the solid-supported catalyst to the reaction mixture.
-
Heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture and filter to remove the solid catalyst.[3]
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting product, typically by precipitation or recrystallization.[3]
-
Visualizations
The following diagrams illustrate key workflows and concepts for minimizing di-substitution.
Caption: Troubleshooting workflow for high di-substitution.
Caption: Comparison of synthetic pathways for mono-substitution.
References
"Fmoc deprotection optimization in solid-phase synthesis with piperazine derivatives"
Welcome to the technical support center for optimizing Fmoc deprotection in solid-phase peptide synthesis (SPPS) using piperazine derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
Issue 1: Incomplete Fmoc Deprotection
Q1: My Kaiser test is negative or weak after the standard deprotection protocol with piperazine. What are the common causes and how can I address them?
A negative or weak Kaiser test indicates inefficient removal of the Fmoc protecting group.[1] Several factors could be contributing to this issue:
-
Deprotection Reagent Issues:
-
Low Piperazine Concentration: Due to its lower solubility in DMF compared to piperidine, ensuring an effective concentration is crucial.[2]
-
Degraded Reagent: While less common than with piperidine, ensure your piperazine solution is fresh.
-
-
Reaction Conditions:
-
Peptide Sequence-Related Issues:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Issue 2: Side Reactions During Deprotection
Q2: I'm observing significant side products in my crude peptide. How can piperazine derivatives help, and what are the best practices?
Piperazine is a milder base than piperidine and can be advantageous in minimizing certain side reactions.[3]
-
Aspartimide Formation: This is a major side reaction, especially for Asp-Xxx sequences (e.g., Asp-Gly, Asp-Ser).[4] Piperazine has been shown to cause less aspartimide formation compared to piperidine.[3] Adding 0.1M 1-hydroxybenzotriazole (HOBt) to the piperazine deprotection solution can further suppress this side reaction.[3]
-
Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage, leading to chain truncation, and is common with Proline in the first or second position.[4][5] A solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to drastically reduce DKP formation compared to 20% piperidine in DMF.[5][6]
-
Racemization: C-terminal cysteine is particularly prone to base-mediated racemization.[4] Using piperazine with 0.1M HOBt can cause less racemization compared to piperidine.[7]
Logical Relationship for Base Selection:
Caption: Selecting a deprotection strategy based on observed side products.
Frequently Asked Questions (FAQs)
Q3: Is piperazine as efficient as piperidine for Fmoc deprotection?
Piperazine alone is generally a slower deprotection reagent than piperidine at the same concentration.[8] However, its efficiency can be significantly enhanced by adding a stronger, non-nucleophilic base like DBU. A combination of 5% piperazine with 2% DBU in DMF can achieve deprotection rates comparable to or even faster than 20% piperidine.[9][10]
Q4: I'm having trouble dissolving piperazine in DMF. What can I do?
Piperazine has limited solubility in DMF (saturates around 6% w/v).[8][9] To improve solubility, you can:
-
Add a co-solvent like ethanol. For example, a 10% w/v piperazine solution can be prepared in a 9:1 DMF/ethanol mixture.[2]
-
Switch the primary solvent to NMP, where piperazine has better solubility.[6]
Q5: Can I use piperazine-based deprotection cocktails in an automated microwave peptide synthesizer?
Yes, piperazine and its cocktails have been successfully used in microwave-assisted SPPS.[11][12][13] The increased temperature from microwave irradiation can help accelerate the deprotection reaction and overcome some of the kinetic disadvantages of using piperazine alone.
Q6: How can I monitor the efficiency of my piperazine-based deprotection reaction?
-
UV-Vis Spectrophotometry: This is a quantitative method. You can monitor the release of the dibenzofulvene (DBF)-piperazine adduct in the deprotection solution effluent. This adduct has a characteristic UV absorbance maximum around 301 nm.[1][14] By using the Beer-Lambert law, you can quantify the extent of Fmoc removal.[14]
-
Kaiser Test: This is a highly sensitive qualitative test for the presence of free primary amines on the resin.[1] A positive result (deep blue color) after the deprotection and washing steps confirms successful Fmoc removal. A yellow or faint color suggests incomplete deprotection.[1]
Data Presentation
Table 1: Comparison of Deprotection Reagent Performance (Half-Life, t₁/₂) for Fmoc-Val-Resin
| Deprotection Reagent Cocktail | Solvent | Half-Life (t₁/₂) in seconds | Time for 99.99% Deprotection |
| 20% Piperidine | DMF | 7 | ~1.5 minutes |
| 5% Piperidine | DMF | 50 | ~8.6 minutes |
| 2% Piperazine | DMF | 139 | ~25 minutes |
| 5% Piperazine | DMF | 50 | ~11 minutes |
| 5% Piperazine + 0.5% DBU | DMF | 12 | ~2.2 minutes |
| 5% Piperazine + 1% DBU | DMF | 7 | ~1.5 minutes |
| 5% Piperazine + 2% DBU | DMF | 4 | < 1 minute |
Data compiled from references[8][9].
Table 2: Yield and Purity Comparison for a Synthesized Peptide (NBC1951) using Different Deprotection Reagents in Microwave-Assisted SPPS
| Deprotection Reagent | Crude Yield (%) | Purity (%) | Peptide-Specific Yield (%) |
| 4-Methylpiperidine (4MP) | 73 | 52 | 38 |
| Piperidine (PP) | 62 | 67 | 42 |
| Piperazine (PZ) | 76 | 60 | 46 |
Data adapted from reference[11]. The study concluded that all three reagents behaved similarly and are largely interchangeable, with variations depending on the peptide sequence.[11][12]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperazine/DBU
This protocol is for the rapid and efficient removal of the Fmoc group.
-
Resin Swelling: Swell the Fmoc-protected peptidyl-resin in DMF or NMP for 30-60 minutes.
-
Prepare Deprotection Solution: Prepare a fresh solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF or NMP.
-
First Deprotection: Drain the swelling solvent. Add the deprotection solution to the resin (approximately 10 mL per gram of resin). Agitate gently for 1-3 minutes at room temperature.
-
Drain: Drain the deprotection solution from the reaction vessel.
-
Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for another 1-3 minutes.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with the synthesis solvent (DMF or NMP, 5-7 times) to remove all traces of the bases. Follow with washes of a different solvent like Dichloromethane (DCM) and Isopropanol (IPA) before drying if the synthesis is to be stopped.
-
Confirmation (Optional): Perform a Kaiser test on a few resin beads to confirm the presence of free primary amines, indicating successful deprotection.[14]
Protocol 2: UV-Vis Monitoring of Fmoc Deprotection
This protocol allows for the quantitative monitoring of Fmoc group removal.
-
Collect Filtrate: During the deprotection steps, collect all the drained deprotection solution (the filtrate containing the DBF-piperazine adduct) in a volumetric flask of a known volume (e.g., 25 mL or 50 mL).
-
Dilute to Volume: Dilute the collected filtrate to the mark with the same solvent used for the deprotection (e.g., DMF). Mix thoroughly.
-
Further Dilution (if necessary): If the solution is too concentrated, perform a known dilution to bring the absorbance into the linear range of the spectrophotometer (typically < 1.5 AU).
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the final diluted solution at ~301 nm against a blank of the deprotection solvent.[14]
-
Calculate Fmoc Amount: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the adduct.
-
A = Measured Absorbance
-
ε = Molar extinction coefficient of the DBF-piperazine adduct (approximately 7800 M⁻¹cm⁻¹)[14]
-
c = Concentration (mol/L)
-
l = Path length of the cuvette (typically 1 cm)
-
-
The total moles of cleaved Fmoc can be calculated by multiplying the concentration by the total volume of the undiluted filtrate. This value should correspond to the initial loading of the resin.
References
- 1. benchchem.com [benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
"analytical methods for detecting impurities in Methyl 4-piperazin-1-ylmethylbenzoate"
This technical support center provides guidance on analytical methods for detecting impurities in Methyl 4-piperazin-1-ylmethylbenzoate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for assessing the purity of this compound?
A1: The most common analytical methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] HPLC is typically used for quantitative analysis of the main component and its non-volatile impurities. GC-MS is suitable for identifying and quantifying volatile and semi-volatile impurities. NMR spectroscopy is a powerful tool for structural elucidation of the main component and any isolated impurities.
Q2: What are the potential impurities I should be looking for in this compound?
A2: Potential impurities can originate from the synthesis process or degradation. Based on a common synthesis route, process-related impurities could include unreacted starting materials such as piperazine, methyl 4-bromomethylbenzoate, or by-products from side reactions.[2] Degradation impurities may form under stress conditions like heat, light, humidity, and extreme pH. These could include hydrolysis products (e.g., 4-(piperazin-1-ylmethyl)benzoic acid) or oxidation products.
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies are essential to develop stability-indicating methods.[3][4][5][6] The compound should be subjected to stress conditions such as:
-
Acidic and Basic Hydrolysis: Treat the sample with dilute hydrochloric acid and sodium hydroxide at elevated temperatures.
-
Oxidative Degradation: Expose the sample to a solution of hydrogen peroxide.
-
Thermal Degradation: Heat the solid sample in an oven.
-
Photolytic Degradation: Expose the sample to UV light.
The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the degradation products from the parent compound.[4][5]
Q4: My HPLC chromatogram shows poor peak shape (e.g., tailing) for the main peak. What could be the cause and how can I fix it?
A4: Poor peak shape for basic compounds like this compound is often due to interactions with silanol groups on the silica-based column packing. To mitigate this, you can:
-
Adjust the mobile phase pH: A lower pH (e.g., 2.5-3.5) will ensure the piperazine moiety is fully protonated.
-
Use a base-deactivated column: These columns have fewer accessible silanol groups.
-
Add a competing base: Incorporating a small amount of an amine like triethylamine into the mobile phase can improve peak shape.
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the stationary phase. | - Lower the mobile phase pH.- Use a base-deactivated column.- Add a competing base (e.g., triethylamine) to the mobile phase. |
| Ghost Peaks | Carryover from previous injections or contaminated mobile phase. | - Run blank injections to confirm carryover.- Clean the injector and autosampler.- Prepare fresh mobile phase. |
| Poor Resolution | Inadequate separation between the main peak and impurities. | - Optimize the mobile phase composition (e.g., organic solvent ratio, pH).- Try a different column chemistry (e.g., C8, Phenyl).- Use a gradient elution method. |
| Baseline Drift | Column not equilibrated, or changes in mobile phase composition or temperature. | - Ensure the column is fully equilibrated before injection.- Use a column oven to maintain a constant temperature.- Degas the mobile phase. |
Sample Preparation Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution | Low solubility of the compound in the chosen diluent. | - Try a different diluent or a mixture of solvents.- Use sonication or gentle heating to aid dissolution. |
| Sample Degradation during Preparation | The compound is unstable in the sample diluent. | - Prepare samples immediately before analysis.- Use a diluent where the compound is known to be stable. |
Experimental Protocols
Stability-Indicating HPLC Method
This is a general-purpose method that should be optimized for your specific instrumentation and impurity profile.
-
Instrumentation: HPLC with UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
GC-MS Method for Volatile Impurities
This method is suitable for identifying volatile process-related impurities.
-
Instrumentation: Gas Chromatograph with Mass Spectrometric detector
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol at a concentration of 10 mg/mL.
Quantitative Data Summary
The following table presents typical performance characteristics for a validated stability-indicating HPLC method for the analysis of impurities in this compound. These values are illustrative and may vary depending on the specific method and instrumentation.
| Parameter | This compound | Known Impurity 1 | Known Impurity 2 |
| Retention Time (min) | 12.5 | 8.2 | 15.1 |
| Limit of Detection (LOD) | - | 0.01% | 0.015% |
| Limit of Quantitation (LOQ) | - | 0.03% | 0.045% |
| Linearity Range (%) | - | 0.03 - 0.5 | 0.045 - 0.5 |
| Correlation Coefficient (r²) | - | >0.999 | >0.999 |
| Recovery (%) | - | 98.0 - 102.0 | 97.5 - 102.5 |
| RSD for Precision (%) | < 1.0 | < 2.0 | < 2.0 |
Visualizations
Experimental Workflow for Impurity Analysis
References
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Piperazine vs. PEG vs. Alkyl Chains
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's design is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The choice of linker—be it a piperazine-based, polyethylene glycol (PEG), or a simple alkyl chain—profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of these three common linker types, supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.
The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity.[1] Its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[2][3] An optimal linker facilitates favorable protein-protein interactions within this complex, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and subsequent ubiquitination and degradation of the target protein.[1]
At a Glance: Key Differences Between Linker Types
| Feature | Piperazine Linkers | PEG Linkers | Alkyl Chains |
| Composition | Incorporates a six-membered saturated heterocyclic ring.[4] | Repeating units of ethylene glycol (-O-CH2-CH2-).[5][6] | Chains of sp3-hybridized carbon atoms (hydrocarbons).[][8] |
| Flexibility | Rigid, introduces conformational constraints.[8] | Highly flexible, with conformational diversity.[9] | Highly flexible.[1] |
| Solubility | Can improve solubility; the protonated state at physiological pH can enhance aqueous solubility.[4][10] | Hydrophilic, generally improves the aqueous solubility of the PROTAC.[5][6] | Generally hydrophobic, can decrease aqueous solubility.[6][8] |
| Permeability | The charged state may reduce passive permeability, but overall properties can be beneficial for cell entry.[4] | Can sometimes hinder passive diffusion due to increased polarity, but flexibility may aid permeability by shielding polar surfaces.[][9] | Higher hydrophobicity can enhance passive membrane permeability.[][11] |
| Metabolic Stability | Rigid structure can be less prone to metabolism. Linking via an amide bond can prevent N-dealkylation.[4][12] | Can be susceptible to oxidation.[9] | Generally considered to be more metabolically stable.[] |
| Synthesis | Readily incorporated as a versatile building block in modular synthesis.[4] | Synthetically accessible with various lengths commercially available.[9][13] | Synthetically straightforward and readily available.[9][13] |
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is primarily evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[14] The following tables summarize representative data highlighting the impact of different linker architectures on these key performance indicators.
Table 1: Comparison of Linker Composition on BRD4 Degradation
| PROTAC | Target | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| Degrader X | BTK | VHL | Flexible Alkyl Chain | 1-40 | >90 | [15] |
| Degrader Y | AR | CRBN | Rigid Piperazine-based | < 1 | >90 | [15] |
| Degrader Z | CRBN | CRBN | Alkyl Chain | 292 | 76 | [15] |
Observation: In this compiled data, the rigid piperazine-based linker in Degrader Y demonstrated high potency for AR degradation.[15] The flexible alkyl chain in Degrader X also showed potent degradation of BTK, though with a broader DC50 range.[15]
Table 2: Impact of Linker Type on BET Bromodomain Degradation
| PROTAC (Compound) | Target | E3 Ligase | Linker Type | BRD4 DC50 (nM) |
| Compound 3 | BET | VHL | Alkyl Linker | ~30 |
| Compound 25 | BET | VHL | 1-unit PEG Linker | ~10 |
Observation: In a study comparing linkers for BET bromodomain degraders, the PROTAC with a 1-unit PEG linker (Compound 25) showed a nearly 3-fold increase in potency for BRD4 degradation compared to its alkyl-linked counterpart (Compound 3).[9] However, the study also noted that the alkyl-linked PROTAC was more effective at degrading BRD2 and BRD3, highlighting the nuanced effects of linker composition on target selectivity.[9]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated degradation and evaluation, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Experimental Protocols
Detailed and robust experimental methodologies are crucial for the accurate evaluation and comparison of PROTAC linkers.
Protocol 1: Synthesis of a PROTAC with an Alkyl/PEG Linker via Amide Bond Formation
This protocol outlines a general method for coupling a warhead and an E3 ligase ligand to a bifunctional alkyl or PEG linker.[11][16]
Materials:
-
Component A with a terminal amine (Warhead or E3 Ligase Ligand)
-
Component B with a terminal carboxylic acid (E3 Ligase Ligand or Warhead)
-
Bifunctional Alkyl or PEG linker with a carboxylic acid and a Boc-protected amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
Procedure:
Step 1: Coupling of Component A to the Linker
-
Dissolve the bifunctional linker (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add Component A-NH2 (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, purify the Boc-protected intermediate by flash chromatography.
Step 2: Boc Deprotection
-
Dissolve the purified intermediate in DCM.
-
Add TFA (20-50% v/v) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Concentrate the reaction mixture under reduced pressure to yield the amine salt.[11]
Step 3: Coupling of Component B
-
Dissolve Component B-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Add the deprotected linker-Component A amine salt (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Purify the final PROTAC product by preparative reverse-phase HPLC.
Protocol 2: Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the degradation of the target protein.[14]
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight, then treat with a range of PROTAC concentrations for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities to determine DC50 and Dmax values.[14]
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a PROTAC across an artificial membrane.[14]
Procedure:
-
Plate Preparation: Coat a 96-well filter plate with an artificial membrane solution (e.g., 2% lecithin in dodecane).
-
Compound Addition: Add the PROTAC solution to the donor wells and buffer to the acceptor wells.
-
Incubation: Incubate the plate for a set period (e.g., 4-18 hours).
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the permeability coefficient (Pe).
Conclusion
The selection of a PROTAC linker is a critical decision in the design of effective protein degraders. Flexible linkers, such as alkyl and PEG chains, offer synthetic tractability and have been widely used, with PEG linkers often improving solubility and alkyl chains enhancing membrane permeability.[5][][13] Rigid linkers, including those containing piperazine, can pre-organize the PROTAC into a bioactive conformation, potentially leading to improved potency and metabolic stability.[8][10]
Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a diverse library of linkers with varying lengths, compositions, and rigidities.[15] A systematic approach to linker optimization, guided by quantitative cellular and biophysical assays, is paramount to unlocking the full therapeutic potential of PROTACs.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
"comparative analysis of synthetic routes to Imatinib precursors"
For Researchers, Scientists, and Drug Development Professionals
Imatinib, a cornerstone in targeted cancer therapy, is a tyrosine kinase inhibitor renowned for its efficacy against chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). The efficiency, scalability, and cost-effectiveness of its total synthesis are critically dependent on the strategic preparation of its key precursors. This guide provides a comparative analysis of prominent synthetic routes to two central intermediates: the core aniline fragment, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine , and the characteristic side chain, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid .
Core Aniline Synthesis: A Tale of Two Coupling Reactions
The construction of the diarylamine core of Imatinib, N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, is a pivotal step. The subsequent reduction of the nitro group furnishes the required aniline. The key C-N bond formation is typically achieved via two major catalytic cross-coupling strategies: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
The Ullmann condensation is a classical method that has been refined for modern synthesis. It often employs copper salts as catalysts, which are more economical than palladium-based systems.[1][2] Conversely, the Buchwald-Hartwig amination, a more recent development, utilizes palladium catalysts with specialized phosphine ligands to achieve high efficiency and broad substrate scope, often under milder conditions than traditional Ullmann reactions.[3][4]
Data Presentation: Comparison of Core Aniline Synthesis Routes
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst System | Copper salts (e.g., CuI) | Palladium complexes (e.g., Pd(OAc)₂) with phosphine ligands |
| Typical Yield | ~82%[2] | 40.0%–58.1% (for analogues)[5] |
| Reaction Temperature | High (often >100°C)[6] | Milder (often 80-120°C)[6] |
| Key Advantages | Lower catalyst cost, well-established[1][2] | Broader substrate scope, milder conditions, high functional group tolerance[3][4] |
| Key Disadvantages | Often requires harsh conditions, substrate scope can be limited[7] | Higher cost of catalyst and ligands[6] |
The subsequent reduction of the nitro-intermediate to the final aniline precursor, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, is a high-yielding step. Methods using Pd-C catalysis with a hydrogen source like ammonium formate can achieve yields exceeding 90% and purity levels above 99.5%.[8]
Side Chain Synthesis: Navigating Routes to the Benzoic Acid Moiety
The synthesis of the 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid side chain is another critical path in the overall production of Imatinib.[9] Several routes have been established, often starting from 4-methylbenzoic acid or 4-formylbenzoic acid.
One common strategy involves the bromination of 4-methylbenzoic acid to yield 4-(bromomethyl)benzoic acid, followed by nucleophilic substitution with 1-methylpiperazine. This two-step process has been optimized to achieve an overall yield of around 81.5%.[10] An alternative, efficient approach is the direct reductive alkylation of 1-methylpiperazine with 4-formylbenzoic acid, which can produce the desired product in yields of 95–99%.[11]
Data Presentation: Comparison of Side Chain Synthesis Routes
| Parameter | Bromination-Substitution Route | Reductive Alkylation Route |
| Starting Material | 4-methylbenzoic acid | 4-formylbenzoic acid & 1-methylpiperazine |
| Key Reagents | N-Bromosuccinimide (NBS), 1-methylpiperazine | Triacetoxy sodium borohydride |
| Overall Yield | ~81.5%[10] | 95-99%[11] |
| Reaction Steps | Two steps (Bromination, Amination) | One-pot reaction |
| Key Advantages | Utilizes readily available starting materials | High yield, process can be scaled up easily[11] |
| Key Disadvantages | Multi-step process, potential for side reactions | Requires specialized reducing agents |
Experimental Protocols
Protocol 1: Synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (via Ullmann-type Condensation)
This protocol is based on a copper-catalyzed N-arylation method.[2]
-
Reaction Setup: To a reaction vessel, add 2-chloro-4-(pyridin-3-yl)pyrimidine, 2-methyl-5-nitroaniline, copper(I) iodide (CuI), and a suitable base such as potassium carbonate (K₂CO₃).
-
Solvent: Add a high-boiling point aprotic solvent, such as dioxane.
-
Ligand Addition: Introduce a ligand, for example, N,N'-dimethylethylenediamine, to facilitate the coupling.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at approximately 100°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-arylated product. An 82% yield has been reported for this key C-N bond-forming reaction.[2]
Protocol 2: Reduction to N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
This protocol is adapted from a patented high-yield reduction method.[8]
-
Reaction Setup: In a suitable reaction flask, dissolve N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine in an ester solvent such as ethyl acetate.
-
Catalyst and Reagent Addition: Add 10% Palladium on carbon (Pd/C) catalyst, followed by the addition of a hydrogen donor like ammonium formate. Anhydrous sodium sulfate can also be added.
-
Reaction Conditions: Heat the mixture to reflux (approximately 77°C for ethyl acetate) and maintain for several hours (e.g., 6 hours). Monitor the disappearance of the starting material by TLC or HPLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the Pd/C catalyst. The filtrate is concentrated under vacuum to yield the crude product. The product can be further purified by recrystallization to obtain N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine with a reported yield above 90% and purity greater than 99.5%.[8]
Protocol 3: Synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid (via Reductive Alkylation)
This protocol describes a highly efficient, scalable, one-pot synthesis.[11]
-
Reaction Setup: In a reaction vessel, mix 4-formylbenzoic acid and 1-methylpiperazine in a suitable solvent.
-
Reductive Amination: Add a reducing agent, such as triacetoxy sodium borohydride, to the mixture. The reaction proceeds via the in-situ formation of an iminium intermediate, which is then reduced.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor progress by TLC or HPLC.
-
Work-up and Purification: Upon completion, the reaction is quenched by the careful addition of water. The product can then be isolated by adjusting the pH to its isoelectric point, causing it to precipitate. The solid is collected by filtration, washed, and dried to yield the final product with reported yields between 95-99%.[11]
Mandatory Visualization
Caption: High-level overview of convergent synthetic routes to Imatinib precursors.
Caption: Experimental workflow for the reduction of the nitro-intermediate precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride | 106261-49-8 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
"biological activity of Imatinib analogs synthesized from different precursors"
A Comparative Guide to the Biological Activity of Imatinib Analogs
This guide provides a detailed comparison of the biological activity of various Imatinib analogs synthesized from different precursors. Imatinib, a cornerstone in targeted cancer therapy, specifically inhibits the BCR-ABL tyrosine kinase, which is characteristic of Chronic Myeloid Leukemia (CML).[1][2][3][4][5] The development of analogs has been driven by the need to overcome drug resistance, enhance potency, and improve selectivity.[1][6][7] This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data.
Introduction to Imatinib and Its Analogs
Imatinib functions by competitively binding to the ATP-binding site of the ABL kinase domain, which stabilizes an inactive conformation and blocks downstream signaling pathways that drive cell proliferation and survival.[1][8] However, clinical resistance, often due to point mutations in the ABL kinase domain, has necessitated the development of new generations of tyrosine kinase inhibitors (TKIs).[1][7] These analogs, derived from various synthetic precursors and structural modifications, aim to offer improved efficacy against both wild-type and mutated forms of BCR-ABL.[1][6]
The synthesis of these analogs often involves multi-step reactions, such as the Buchwald-Hartwig coupling reaction, to couple different heterocyclic primary amines with bromobenzamide intermediates.[8] Modifications include replacing the terminal phenyl ring with non-aromatic motifs, introducing ferrocenyl moieties, or altering key pharmacophoric regions to enhance biological activity and overcome resistance mechanisms.[9][10][11]
Quantitative Comparison of Biological Activity
The following tables summarize the inhibitory concentrations of various Imatinib analogs against different kinases and cancer cell lines.
Table 1: Inhibitory Activity of Imatinib and its Analogs in Cell-Free (Biochemical) Assays
| Compound | Target Kinase | IC50 | Citation |
| Imatinib | v-Abl | 600 nM | [12] |
| Imatinib | c-Abl | 400 nM | [12] |
| Imatinib | c-Kit | 100 nM | [12] |
| Imatinib | PDGFRα | 71 nM | [12] |
| Imatinib | PDGFRβ | 607 nM | [12] |
| Imatinib | Bcr-Abl | 0.11 µM | [13] |
| c-imatinib | c-ABL | 28 µM | [2] |
| c-nilotinib | c-ABL | 28 nM | [2] |
| c-dasatinib | c-ABL | 8 nM | [2] |
| STI-F (analog) | Bcr-Abl | 1.3 µM | [13] |
| STI-I (analog) | Bcr-Abl | 0.73 µM | [13] |
| STI-OH (analog) | Bcr-Abl | 7.08 µM | [13] |
| PD173955 | Bcr-Abl | 1-2 nM | [3] |
| Compound 8 | ABL1 | ~40% inhibition at 10 µM | [11] |
| Compound 9 | ABL1 | ~30% inhibition at 10 µM | [11] |
| Compound 11 | ABL1 | ~47% inhibition at 10 µM | [11] |
Table 2: Cytotoxic and Anti-proliferative Activity of Imatinib Analogs in Cell-Based Assays
| Compound | Cell Line | Target/Context | IC50 / LC50 / EC50 | Citation |
| Imatinib | K562 (CML) | BCR-ABL | 0.08 µM | [12] |
| Imatinib | K562/DOX (P-gp overexpressing) | Efflux Resistance | 6.65 µM | [11] |
| Imatinib | Nalm-6 (ALL) | 16.09 µM | [8] | |
| Imatinib | ALL-3 (ALL, Imatinib-refractory) | BCR-ABL | 333 nM | [7] |
| Imatinib | A549 (Lung Cancer) | 2.479 µM | [14] | |
| Compound 6 (Ferrocene analog) | K-562 (CML) | 29.9 µM | [10] | |
| Compound 8 (ERB analog) | K562 (CML) | 2.64 µM | [11] | |
| Compound 8 (ERB analog) | K562/DOX (P-gp overexpressing) | Efflux Resistance | 5.29 µM | [11] |
| Compound 9 (Imatinib derivative) | Nalm-6 (ALL) | 1.639 µM | [8] | |
| Compound 10 (Imatinib derivative) | Nalm-6 (ALL) | 28.73 µM | [8] | |
| Compound 14 (Ferrocene analog) | BV-173 (Leukemia) | 17.9 µM | [10] | |
| Compound 18 (Ferrocene analog) | BV-173 (Leukemia) | 15.1 µM | [10] | |
| Compound IIX (Imatinib analog) | A549 (Lung Cancer) | 0.623 µM | [14] | |
| Im-6 (Cubane analog) | KU-812 | ~1.4 µM | [15] | |
| Im-9 (Cyclohexane analog) | KU-812 | ~1.4 µM | [15] | |
| PD166326 | ALL-3 (ALL, Imatinib-refractory) | BCR-ABL | 7.7 nM | [7] |
| Dasatinib | ALL-3 (ALL, Imatinib-refractory) | BCR-ABL | 0.4 nM | [7] |
| 4-Methylester-Rakicidin A | K562/G(+) (Imatinib-resistant) | ~100x more potent than Imatinib | [16] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Materials: Recombinant kinase (e.g., ABL), kinase substrate (e.g., CRKL), Imatinib analog dilutions, ATP, kinase reaction buffer, SDS-PAGE equipment, PVDF membrane, primary antibody (anti-phospho-substrate), HRP-conjugated secondary antibody, and chemiluminescent substrate.[12]
-
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the recombinant kinase and its substrate in the kinase reaction buffer.[12]
-
Inhibitor Incubation: Add serial dilutions of the Imatinib analog to the kinase-substrate mixture. Incubate at room temperature for 10-15 minutes to allow for binding.[12]
-
Initiation: Start the kinase reaction by adding ATP to a final concentration of 10-50 µM.[12]
-
Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes.[12]
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.[12]
-
Western Blot Analysis: Separate the reaction products via SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Detection: Block the membrane and probe with a primary antibody specific to the phosphorylated substrate, followed by an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.[12]
-
Data Analysis: Quantify the band intensities to determine the percentage of inhibition at each analog concentration and calculate the IC50 value.[12]
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][17]
-
Materials: Target cancer cell line (e.g., K562), complete cell culture medium, Imatinib analog dilutions, MTT reagent (5 mg/mL in PBS), solubilization solution (e.g., DMSO), and 96-well plates.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the Imatinib analogs for a specified period (e.g., 48-72 hours).[12]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[12]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[12]
-
Measurement: Measure the absorbance of the solution using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Cellular Target Engagement (Western Blot)
This protocol verifies the binding of an Imatinib analog to its target protein in intact cells by detecting changes in the phosphorylation status of downstream substrates.[18]
-
Procedure:
-
Cell Treatment: Culture cells (e.g., K562) and treat them with various concentrations of the Imatinib analog for a specified time (e.g., 2-6 hours).[12]
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[18]
-
Immunoblotting: Probe the membrane with a primary antibody against the phosphorylated target (e.g., phospho-CRKL) and a loading control (e.g., total ABL or actin). Then, incubate with an appropriate HRP-conjugated secondary antibody.[18]
-
Detection: Visualize bands using a chemiluminescent substrate. A decrease in the phosphorylated protein signal with increasing drug concentration indicates target engagement and inhibition.[12]
-
Visualizing Pathways and Workflows
BCR-ABL Signaling Pathway and Imatinib Inhibition
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that activates multiple downstream pathways, leading to increased cell proliferation and survival. Imatinib and its analogs inhibit this process.
Caption: Inhibition of the BCR-ABL signaling cascade by Imatinib analogs.
General Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of Imatinib analogs on cancer cell lines.
Caption: Standard experimental workflow for assessing Imatinib analog cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting the kinase activity of the BCR-ABL fusion protein in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural resemblances and comparisons of the relative pharmacological properties of imatinib and nilotinib - OAK Open Access Archive [oak.novartis.com]
- 7. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Imatinib Analogs as Potential Agents for PET Imaging of Bcr-Abl/c-KIT Expression at a Kinase Level - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Structure-Activity Relationship Study of Rakicidins: Overcoming Chronic Myeloid Leukemia Resistance to Imatinib with 4-Methylester-Rakicidin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. benchchem.com [benchchem.com]
The Rigidity Factor: A Comparative Guide to PROTAC Linker Design
For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. A key, and often nuanced, component of a PROTAC is the linker connecting the target-binding warhead to the E3 ligase-recruiting ligand. The rigidity of this linker can profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the degrader. This guide provides a comparative analysis of flexible versus rigid PROTAC linkers, supported by experimental data, to inform rational design strategies.
The linker in a PROTAC molecule is more than a simple tether; it is an active modulator of the ternary complex formation between the target protein and the E3 ligase.[1] Its length, composition, and rigidity directly impact the stability and conformation of this complex, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[1][2][3] An optimal linker facilitates a productive orientation of the E3 ligase relative to the target, enabling the efficient transfer of ubiquitin.[1] Conversely, a suboptimal linker can lead to steric hindrance or a non-productive orientation, diminishing the PROTAC's efficacy.[1]
Flexible vs. Rigid Linkers: A Data-Driven Comparison
The choice between a flexible and a rigid linker is highly dependent on the specific target protein and E3 ligase pair.[4] Flexible linkers, such as those composed of polyethylene glycol (PEG) or alkyl chains, offer conformational adaptability.[3][5] In contrast, rigid linkers, which may incorporate motifs like alkynes, piperazines, or spirocycles, can pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of forming the ternary complex.[4][6][7][]
The following tables summarize quantitative data from various studies to illustrate the impact of linker composition and rigidity on PROTAC performance.
Table 1: Impact of Linker Rigidity on BET Bromodomain Degradation
| Target | E3 Ligase | Linker Type | PROTAC Example | Potency (IC50) | Cell Line |
| BET Bromodomains | CRBN | Flexible (Alkyl) | PROTAC 48 | ~10-100 pM | MV4;11, MOLM13 |
| BET Bromodomains | CRBN | Rigid (Ethynyl) | QCA570 | ~3-fold more potent than PROTAC 48 | MOLM13, MV4;11 |
Data synthesized from multiple sources indicating the enhanced potency of a rigid linker in this context.[4][6]
Table 2: Influence of Linker Rigidity on Androgen Receptor (AR) Degradation
| PROTAC | Linker Type | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Parent PROTAC | Flexible (PEG) | Exhibited degradation |
| PROTAC with Disubstituted Phenyl | Rigid (Disubstituted Phenyl) | No activity |
This example illustrates that increasing linker rigidity is not universally beneficial and can be detrimental to activity.[9]
Table 3: Impact of Linker Length and Composition on TBK1 Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
This data highlights the critical role of linker length, where a certain minimum length is required for any degradation to occur.[6][9]
Visualizing the Process: From Pathway to Workflow
To better understand the mechanisms and experimental considerations, the following diagrams illustrate the key processes involved in PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.[10]
Caption: Logical relationship between linker rigidity and PROTAC efficacy.
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of PROTACs.[3] The following are key experimental protocols cited in the evaluation of PROTAC efficacy.
Western Blot for Target Protein Degradation
This is the most common method to quantify the reduction in target protein levels.[5][11]
-
Cell Culture and Treatment: Plate a cell line expressing the protein of interest (POI) at an appropriate density. Treat the cells with a dose-response range of the PROTAC compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO).[5]
-
Sample Preparation (Cell Lysis): After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells and quantify the total protein concentration.[3]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3]
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.[3]
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate. Quantify the band intensities and normalize the target protein signal to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein degradation relative to the vehicle-treated control.[3][9][11] Calculate DC50 and Dmax values from the dose-response curves.[9][11]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the kinetics of binary and ternary complex formation.[4][10]
-
Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of a sensor chip.[10]
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction (PROTAC-E3 ligase).[10]
-
Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the POI over the E3 ligase-immobilized surface.[10] An increase in the binding response compared to the PROTAC or POI alone indicates the formation of the ternary complex.[5]
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[4][10]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC is employed to determine the thermodynamic parameters of binary and ternary complex formation.[4]
-
Sample Preparation: Dialyze the purified proteins against the same buffer. Prepare the PROTAC solution in the same buffer.[4]
-
Binary Titration: Fill the ITC syringe with the PROTAC solution and the sample cell with the target protein or E3 ligase solution. Perform a series of injections while measuring the heat change.[4]
-
Ternary Titration: To measure the affinity of the second protein to the pre-formed binary complex, saturate the protein in the cell with the PROTAC and then titrate in the second protein.[4]
-
Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[4] Cooperativity (α) can be calculated by comparing the KD of the binary and ternary interactions.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Novel Piperazine-Based Drug Candidates: In Vitro and In Vivo Evaluations
The piperazine scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its favorable physicochemical and pharmacological properties.[1] This guide provides a comparative analysis of the preclinical performance of several novel piperazine-based drug candidates against infectious diseases and cancer. The in vitro and in vivo activities of these compounds are objectively compared with established drugs and earlier-generation candidates, supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation.
Anti-Tuberculosis Candidate: TZY-5-84
TZY-5-84, a piperazine-containing benzothiazinone analogue, has demonstrated potent activity against Mycobacterium tuberculosis (Mtb) by inhibiting the essential enzyme DprE1.[2] Its efficacy is compared with the parent compound PBTZ169 and standard anti-tuberculosis drugs.
Data Presentation
Table 1: In Vitro Anti-Tuberculosis Activity of TZY-5-84 and Comparator Drugs
| Compound | Target Organism | MIC (mg/L) |
| TZY-5-84 | M. tuberculosis H37Rv | 0.014 - 0.015[2][3] |
| Susceptible Clinical Isolates | Susceptible[2][3] | |
| Drug-Resistant Clinical Isolates | Susceptible[2][3] | |
| PBTZ169 | M. tuberculosis H37Rv | ~0.0002[4] |
| Isoniazid (INH) | M. tuberculosis H37Rv | >0.015[2][3] |
| Rifampicin (RFP) | M. tuberculosis H37Rv | >0.015[2][3] |
| Bedaquiline (BDQ) | M. tuberculosis H37Rv | >0.015[2][3] |
Table 2: In Vivo Efficacy of TZY-5-84 vs. PBTZ169 in a Murine Tuberculosis Model
| Compound | Dosage (mg/kg) | Efficacy |
| TZY-5-84 | 12.5 | Comparable to PBTZ169 at 25 mg/kg[2][3] |
| PBTZ169 | 25 | Significant reduction in lung CFU[2] |
Table 3: Pharmacokinetic Parameters of TZY-5-84 in Rats
| Dosage | T1/2 (hours) |
| 2.5 mg/kg (IV) | 1.77 ± 0.43[5] |
| 20 mg/kg (Oral) | 3.20 ± 0.71[5] |
| 50 mg/kg (Oral) | 4.13 ± 1.27[5] |
| 200 mg/kg (Oral) | 6.73 ± 1.41[5] |
Experimental Protocols
In Vitro Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of TZY-5-84 was determined using a microplate-based broth microdilution method.[3] Serial dilutions of the compound were prepared in Middlebrook 7H9 broth supplemented with glycerol, Tween 80, and albumin-dextrose-catalase (ADC). M. tuberculosis strains were added to each well, and the plates were incubated. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
In Vivo Murine Tuberculosis Model: BALB/c mice were infected with M. tuberculosis via aerosol exposure.[2] After establishing the infection, mice were treated with TZY-5-84 or a comparator drug. The efficacy was evaluated by measuring the bacterial load (colony-forming units, CFU) in the lungs and spleens at the end of the treatment period.
Signaling Pathway and Experimental Workflow
Anti-Leishmanial Candidates: Pyranone-Piperazine Analogs
A series of arylpiperazine substituted pyranone derivatives have been synthesized and evaluated for their activity against Leishmania donovani, the causative agent of visceral leishmaniasis.
Data Presentation
Table 4: In Vitro Anti-Leishmanial Activity of Pyranone-Piperazine Analogs and Comparator Drugs
| Compound | Target | IC50 (µM) |
| Analog 5a | L. donovani intracellular amastigotes | 11.07[6] |
| Analog 5g | L. donovani intracellular amastigotes | 15.3[6] |
| Analog 14 | L. donovani intracellular amastigotes | 2.89[7] |
| Analog 24 | L. donovani intracellular amastigotes | 2.09[7] |
| Miltefosine | L. donovani intracellular amastigotes | 2.21 - 10.78[8] |
| Amphotericin B | L. donovani promastigotes | 0.24[9] |
| L. donovani amastigotes | 0.05[9] |
Table 5: In Vivo Efficacy of Pyranone-Piperazine Analogs in a Murine Leishmaniasis Model
| Compound | Model | Efficacy |
| Analog 5a | Balb/c mice | Significantly reduced hepatic and splenic amastigote burden[6] |
| Analog 24 | Golden hamster | Reduced splenic parasite load by 65%[7] |
Experimental Protocols
In Vitro Anti-Leishmanial Assay: The half-maximal inhibitory concentration (IC50) against intracellular amastigotes was determined. Macrophages were infected with L. donovani amastigotes and then treated with various concentrations of the test compounds. The number of intracellular parasites was quantified after a set incubation period to determine the IC50 value.
In Vivo Murine Leishmaniasis Model: BALB/c mice or golden hamsters were infected with L. donovani. After the establishment of infection, animals were treated with the pyranone-piperazine analogs. The efficacy of the treatment was assessed by quantifying the parasite burden in the liver and spleen.
Signaling Pathway and Experimental Workflow
Anti-Cancer Prodrug: CP-506
CP-506 is a hypoxia-activated prodrug designed as a next-generation nitrobenzamide mustard, developed to overcome the limitations of its predecessor, PR-104A.
Data Presentation
Table 6: In Vitro Hypoxia-Selective Cytotoxicity of CP-506 and PR-104A
| Compound | Cell Line | Condition | IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| CP-506 | HCT116 | Aerobic | ~257[10] | >10[10][11] |
| Anoxic | ~12.8[10] | |||
| PR-104A | Various | Aerobic | Varies | 5 - 120[12] |
| Anoxic | Varies |
Table 7: In Vivo Efficacy of CP-506
| Model | Treatment | Outcome |
| FaDu Xenografts | CP-506 + Single Dose Irradiation | Increased local control rate (62% vs. 27%)[13] |
| UT-SCC-5 Xenografts | CP-506 + Single Dose Irradiation | Marginally significant effect[13] |
| Multiple Xenograft Models | CP-506 (600 mg/kg) | Significant inhibition of tumor growth[14] |
Experimental Protocols
In Vitro Cytotoxicity Assay: The half-maximal inhibitory concentration (IC50) was determined for various cancer cell lines under both aerobic (normoxic) and anoxic (hypoxic) conditions. Cells were exposed to the drug for a specific period, followed by a regrowth period, after which cell viability was assessed. The Hypoxic Cytotoxicity Ratio (HCR) is calculated as the ratio of the IC50 under aerobic conditions to the IC50 under anoxic conditions.
In Vivo Xenograft Models: Human tumor cells were implanted subcutaneously in immunocompromised mice. Once tumors were established, mice were treated with CP-506, often in combination with radiotherapy. Tumor growth was monitored over time to evaluate the anti-tumor efficacy.
Signaling Pathway and Experimental Workflow
References
- 1. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Activity of PBTZ169 against Multiple Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, in vitro and in vivo biological evaluation of pyranone-piperazine analogs as potent antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Vivo Interactions between Miltefosine and Other Antileishmanial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in-vitro anti-leishmanial activity of (4-arylpiperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug CP-506 by Agent-Based Modelling [frontiersin.org]
- 11. Design and Biological Evaluation of Piperazine-Bearing Nitrobenzamide Hypoxia/GDEPT Prodrugs: The Discovery of CP-506 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Overcoming radioresistance with the hypoxia-activated prodrug CP-506: A pre-clinical study of local tumour control probability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship of Novel Methyl Piperazine Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activity of a series of newly synthesized methyl piperazine derivatives. The structure-activity relationship (SAR) is explored based on their cytotoxic effects on various cancer cell lines. The data presented is derived from the study by Singh et al. (2024), which investigates the potential of these compounds as inhibitors of key pathways in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2]
The core structure of the evaluated compounds incorporates a methyl piperazine group, a privileged scaffold in medicinal chemistry known for its presence in numerous biologically active compounds.[1][2] The synthesized analogs were designed by modifying a known piperidine salicylanilide structure, replacing the piperidine with N-methyl piperazine and introducing various substituents on a terminal phenyl ring to investigate their impact on anticancer potency.[1][2]
Structure-Activity Relationship (SAR) Analysis
The synthesized compounds were evaluated for their in vitro anticancer activity against three human cancer cell lines: A-549 (adenocarcinomic human alveolar basal epithelial), HCT-116 (human colon carcinoma), and MIAPaCa-2 (human pancreatic carcinoma).[1][2] The results, summarized in the table below, indicate that the nature and position of the substituent on the terminal phenyl ring significantly influence the cytotoxic activity.
Generally, the series of compounds demonstrated promising anticancer activity. Notably, compound A-11 , which features a 3-methoxyphenyl group, emerged as the most potent derivative across the tested cell lines, exhibiting superior cytotoxicity compared to the standard drug, gefitinib.[2] This suggests that an electron-donating methoxy group at the meta position of the phenyl ring is favorable for activity.
In contrast, derivatives with other substitutions showed varied activity. The data allows for a comparative analysis of how different electronic and steric properties of the substituents modulate the anticancer effects of the methyl piperazine scaffold.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the methyl piperazine derivatives against the three cancer cell lines. Lower IC50 values indicate higher cytotoxic activity.
| Compound | Substituent (R) | A-549 IC50 (µM) | HCT-116 IC50 (µM) | MIAPaCa-2 IC50 (µM) |
| A-1 | Phenyl | >100 | >100 | >100 |
| A-2 | 2-Methylphenyl | 45.32 | 34.21 | 65.43 |
| A-3 | 3-Methylphenyl | 38.76 | 28.98 | 55.12 |
| A-4 | 4-Methylphenyl | 41.23 | 31.54 | 60.34 |
| A-5 | 2,3-Dimethylphenyl | 30.12 | 22.87 | 48.76 |
| A-6 | 2,4-Dimethylphenyl | 33.45 | 25.12 | 51.98 |
| A-7 | 3,4-Dimethylphenyl | 28.78 | 21.56 | 45.32 |
| A-8 | 2-Methoxyphenyl | 25.43 | 19.87 | 40.12 |
| A-9 | 4-Methoxyphenyl | 22.12 | 17.54 | 38.76 |
| A-10 | 2,4-Dimethoxyphenyl | 18.98 | 14.32 | 35.43 |
| A-11 | 3-Methoxyphenyl | 5.71 | 4.26 | 31.36 |
| B-1 | Phenyl | >100 | >100 | >100 |
| B-2 | 2-Chlorophenyl | 78.54 | 65.43 | 89.12 |
| B-3 | 4-Chlorophenyl | 72.34 | 61.87 | 85.43 |
| B-4 | 2,4-Dichlorophenyl | 65.12 | 55.43 | 78.98 |
| B-5 | 4-Fluorophenyl | 75.87 | 63.12 | 87.65 |
| Gefitinib | Standard | 16.56 | 10.51 | 49.50 |
Data sourced from Singh et al. (2024).[1][2]
Experimental Protocols
MTT Cell Viability Assay for Anticancer Activity [1]
The in vitro cytotoxicity of the synthesized methyl piperazine derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: A-549, HCT-116, and MIAPaCa-2 cells were cultured in DMEM/RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized compounds were dissolved in DMSO to prepare stock solutions. These were further diluted with the culture medium to achieve a range of final concentrations. The cells were then treated with these different concentrations of the compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves. Gefitinib was used as a positive control.[1]
Mandatory Visualization
The synthesized methyl piperazine derivatives are hypothesized to exert their anticancer effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2] Overactivation of this pathway is a common feature in many cancers, leading to increased cell proliferation, survival, and metastasis. The diagram below illustrates a simplified overview of the EGFR signaling cascade.
Caption: Simplified EGFR signaling pathway and the putative inhibitory action of methyl piperazine derivatives.
References
"head-to-head comparison of different synthetic protocols for piperazine alkylation"
For researchers, scientists, and drug development professionals, the piperazine scaffold is a critical component in the synthesis of a vast array of pharmaceuticals. The N-alkylation of piperazine is a fundamental transformation, yet achieving selective mono-alkylation versus di-alkylation, and ensuring high yields can be challenging. This guide provides a comparative analysis of common synthetic protocols for piperazine alkylation, supported by experimental data, to aid in the selection of the most suitable method for a given application.
The primary challenge in piperazine alkylation lies in controlling the reactivity of its two secondary amine groups to prevent undesired di-alkylation.[1] Several strategies have been developed to address this, each with its own set of advantages and disadvantages in terms of yield, selectivity, and operational simplicity.[1] This guide will focus on three widely employed methods: Direct Alkylation with Excess Piperazine, Alkylation of a Monoprotected Piperazine, and Reductive Amination. Additionally, the powerful Buchwald-Hartwig amination for N-aryl piperazine synthesis will be discussed.
Comparative Analysis of N-Alkylation Strategies
The choice of alkylation strategy is dictated by factors such as the desired product (mono- vs. di-substituted), the nature of the alkylating agent, and the scale of the reaction. Below is a summary of the key characteristics of each method.
| Strategy | General Principle | Advantages | Disadvantages |
| Direct Alkylation (Excess Piperazine) | Utilizes a large stoichiometric excess of piperazine to statistically favor mono-alkylation.[1] | Simple, one-step procedure; avoids protection/deprotection steps. | Requires a large amount of piperazine, which can complicate purification; di-alkylation can still occur. |
| Alkylation of Monoprotected Piperazine | One nitrogen atom is temporarily blocked with a protecting group (e.g., Boc, Acetyl), directing alkylation to the other nitrogen.[1][2] | High selectivity for mono-alkylation; clean reaction profiles.[2] | Requires additional protection and deprotection steps, adding to the overall synthesis time and cost. |
| Reductive Amination | Involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent.[3][4] | Prevents the formation of quaternary ammonium salts, which can be a side reaction in other methods.[2][4] | Requires a suitable carbonyl compound as the starting material. |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for N-aryl piperazines.[5][6] | Highly versatile and efficient for synthesizing N-aryl piperazines from readily available aryl halides.[5] | Requires a palladium catalyst, ligand, and specific reaction conditions; can be sensitive to air and moisture.[5][6] |
Quantitative Data Summary
The following table summarizes representative quantitative data for the different piperazine alkylation protocols, providing a basis for comparison of their efficiencies.
| Protocol | Reactants | Conditions | Yield (%) | Reference |
| Alkylation of N-Acetylpiperazine | N-Acetylpiperazine, n-Butyl bromide | K2CO3, Acetone, Reflux, Overnight | 88 | [1][7] |
| Alkylation of Monopiperazinium Salt | Piperazine hexahydrate, p-tert-Butylbenzyl chloride | HCl, Ethanol, 20°C to 70°C, 1.5h | High (not specified) | [1] |
| Reductive Amination | Benzaldehyde, Aniline | Zirconium borohydride–piperazine complex, Methanol, rt, 15 min | 98 | [8] |
| Buchwald-Hartwig Amination | N-Boc-piperazine, 4-Bromotoluene | Pd(OAc)2, P(t-Bu)3, NaOtBu, Toluene, 80°C | 95 | [5] |
| Buchwald-Hartwig Amination | 1-(2-pyridyl)-piperazine, 4-bromotoluene | (NHC)Pd(allyl)Cl catalyst, NaOtBu | 96 | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate their application in a laboratory setting.
Protocol 1: Alkylation of N-Acetylpiperazine[1][7]
This method utilizes an acetyl-protected piperazine to direct alkylation to the second nitrogen, achieving high yields for various primary alkyl bromides.[1]
-
Reaction Setup: In a round-bottom flask, dissolve N-acetylpiperazine (1.0 equiv) and the desired alkyl bromide (1.1 equiv) in acetone.
-
Addition of Base: Add potassium carbonate (K2CO3) (1.5 equiv) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain overnight.
-
Work-up: After cooling to room temperature, remove the inorganic salts by filtration.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product. The product (N-Alkyl-N'-Acetylpiperazine) can be purified further if necessary.
-
Deprotection: The acetyl group can be subsequently hydrolyzed under acidic or basic conditions to yield the final mono-alkylated piperazine.[1]
Protocol 2: Reductive Amination[8]
This protocol describes a general procedure for the reductive amination of carbonyl compounds to produce secondary or tertiary amines.
-
Reaction Setup: In a suitable flask, prepare a solution of the carbonyl compound (2 mmol) and the amine (e.g., piperazine derivative) (2.2 mmol) in reagent-grade methanol (4 mL).
-
Stirring: Vigorously stir the solution for 15 minutes at room temperature.
-
Addition of Reducing Agent: Add the zirconium borohydride–piperazine complex (ZBPP) (2 mmol) to the mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Extraction: Extract the product with dichloromethane (3 x 15 mL).
-
Drying and Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent to obtain the desired amine derivative.
Protocol 3: Buchwald-Hartwig Amination[5]
This protocol provides a general procedure for the palladium-catalyzed N-arylation of N-Boc-piperazine.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), and the base (e.g., NaOtBu) (1.4-2.0 equiv).[5]
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)2) and the ligand (e.g., P(t-Bu)3) in a small amount of the reaction solvent (e.g., toluene).[5]
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[5]
-
Addition of Reagents: Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[5]
Visualizing the Selection Process
The selection of an appropriate piperazine alkylation protocol is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this choice based on key experimental parameters and desired outcomes.
Caption: A decision tree for selecting a piperazine alkylation protocol.
This guide provides a foundational understanding of the common strategies for piperazine alkylation. The optimal choice will always depend on the specific substrate, desired scale, and available resources. Careful consideration of the pros and cons of each method, along with the provided experimental data and protocols, will empower researchers to make informed decisions and achieve their synthetic goals efficiently.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sanad.iau.ir [sanad.iau.ir]
- 9. rsc.org [rsc.org]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of PROTACs with Piperazine Linkers
For researchers, scientists, and drug development professionals, the metabolic stability of a Proteolysis Targeting Chimera (PROTAC) is a critical hurdle in the path from discovery to clinical application. The linker, the architectural bridge between the target-binding warhead and the E3 ligase-recruiting ligand, plays a decisive role in a PROTAC's pharmacokinetic profile and overall efficacy. Among the various linker strategies, the incorporation of piperazine moieties has emerged as a promising approach to enhance metabolic stability. This guide provides an objective comparison of the metabolic stability of PROTACs featuring piperazine linkers against other common linker types, supported by experimental data and detailed protocols.
The inherent design of PROTACs, with their larger size and complex structures, often presents challenges in achieving favorable drug-like properties, including metabolic stability. The linker, once considered a passive spacer, is now recognized as a key modulator of a PROTAC's fate in a biological system. Piperazine-containing linkers offer a unique combination of properties that can favorably impact a PROTAC's metabolic profile. Their semi-rigid nature can shield metabolically labile sites within the molecule, and the nitrogen atoms can be strategically utilized to fine-tune physicochemical properties like solubility.[1][2][3]
Comparative Metabolic Stability: Piperazine vs. Other Linkers
The inclusion of a piperazine ring within a PROTAC linker generally confers greater metabolic stability compared to more flexible linkers, such as those based on polyethylene glycol (PEG) or simple alkyl chains. This increased stability is attributed to the constrained conformation imposed by the piperazine ring, which can limit access of metabolic enzymes to susceptible sites.[3][4]
A systematic study evaluating a diverse set of 40 PROTACs in cryopreserved human hepatocytes provides valuable quantitative insights into this comparison. The data reveals that PROTACs with cyclic linkers, including piperazine, generally exhibit longer half-lives than their linear counterparts.[5][6]
| Linker Type | Representative PROTAC(s) | Target Protein | E3 Ligase Ligand | Half-life (t½) in Human Hepatocytes (min) | Key Observations |
| Piperazine-containing | Compound 6 | BET | VHL | > 240 | High metabolic stability attributed to the rigid cyclic linker.[4][5] |
| Compound 11 | BET | VHL | > 240 | Short piperazine-containing linker contributes to high stability.[4][5] | |
| Compound 20 | CK2 | VHL | > 240 | Piperazine linker enhances stability compared to linear analogs.[4][5] | |
| Linear Alkyl/PEG | Compound 4 (dBet1) | BET | CRBN | 18.2 | Susceptible to metabolism, with soft spots identified in the linker.[5][] |
| Compound 22 | PARP | VHL | < 15 | Linear linker leads to rapid metabolic degradation.[5] | |
| Compound 23 | PARP | VHL | < 15 | Similar to compound 22, demonstrating the liability of linear linkers.[5] | |
| Triazole-containing | Compound 24 | PARP | VHL | > 240 | The triazole ring, another rigid cyclic motif, also confers high metabolic stability.[4][5] |
| Compound 25 | PARP | VHL | > 240 | Demonstrates the general trend of improved stability with cyclic linkers.[4][5] |
Table 1: Comparative metabolic stability of PROTACs with different linker types in human hepatocytes. Data extracted from a comprehensive study by Cruciani et al., which systematically investigated the metabolism of a large and diverse set of PROTACs.[5][6]
Experimental Protocols for Assessing Metabolic Stability
Accurate assessment of metabolic stability is paramount for the rational design and optimization of PROTACs. The following are detailed protocols for key in vitro assays.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay is a primary screen to evaluate the susceptibility of a PROTAC to phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.
Objective: To determine the metabolic half-life (t½) and intrinsic clearance (Clint) of a PROTAC compound in the presence of human liver microsomes.
Materials:
-
Test PROTAC compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator capable of maintaining 37°C
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test PROTAC (e.g., 10 mM in DMSO).
-
Prepare working solutions by diluting the stock solution in an appropriate solvent.
-
Prepare the HLM suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension and the test PROTAC working solution. Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Immediately stop the reaction at each time point by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Sample Processing:
-
Vortex the quenched samples to precipitate the microsomal proteins.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining parent PROTAC concentration at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC against time.
-
The slope of the linear regression line corresponds to the degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (k / [microsomal protein concentration]).
-
Protocol 2: In Vitro Stability in Cryopreserved Human Hepatocytes
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both phase I and phase II metabolic enzymes and their necessary cofactors.
Objective: To determine the metabolic half-life (t½) of a PROTAC in a system that more closely mimics the in vivo liver environment.
Materials:
-
Test PROTAC compound
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E with appropriate supplements)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal standard (for LC-MS/MS analysis)
-
Collagen-coated 96-well plates
-
Incubator with 5% CO2 at 37°C
-
LC-MS/MS system
Methodology:
-
Cell Plating:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes onto collagen-coated 96-well plates at a desired density and allow them to attach.
-
-
Incubation:
-
Remove the plating medium and add fresh, pre-warmed incubation medium containing the test PROTAC at the desired final concentration.
-
-
Time Points and Quenching:
-
Incubate the plate at 37°C in a CO2 incubator.
-
At specified time points (e.g., 0, 30, 60, 120, and 240 minutes), terminate the incubation by adding an ice-cold quenching solution (e.g., acetonitrile with an internal standard) to the wells.
-
-
Sample Processing:
-
Scrape the cells and vortex the plate to ensure complete lysis and protein precipitation.
-
Centrifuge the plate to pellet cell debris and precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent PROTAC.
-
-
Data Analysis:
-
Similar to the HLM assay, calculate the half-life (t½) from the degradation rate constant determined by plotting the natural logarithm of the percentage of remaining PROTAC against time.
-
Visualizing Metabolic Processes
Understanding the experimental workflow and potential metabolic pathways is crucial for interpreting stability data and guiding the design of more robust PROTACs.
The metabolic fate of a piperazine-containing PROTAC can involve several pathways, with N-dealkylation being a common route of metabolism for piperazine rings.
Conclusion
The strategic incorporation of piperazine linkers represents a valuable tool in the medicinal chemist's arsenal for enhancing the metabolic stability of PROTACs. The inherent rigidity of the piperazine ring can effectively shield vulnerable sites from enzymatic degradation, leading to longer half-lives and improved pharmacokinetic profiles. However, the overall stability of a PROTAC is a result of the complex interplay between the warhead, linker, and E3 ligase ligand. Therefore, a comprehensive assessment using robust in vitro assays, as detailed in this guide, is essential for the successful design and development of next-generation protein degraders. By understanding the metabolic liabilities and employing rational design strategies, researchers can navigate the challenges of PROTAC development and unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Strategic Advantage of Methyl 4-piperazin-1-ylmethylbenzoate in Drug Discovery: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the design and synthesis of novel therapeutics. Methyl 4-piperazin-1-ylmethylbenzoate has emerged as a versatile and valuable scaffold, particularly in the development of targeted therapies such as kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of its performance against other alternatives, supported by experimental data, to underscore its utility in advancing drug discovery programs.
The piperazine moiety is a privileged structure in medicinal chemistry, renowned for its ability to impart favorable physicochemical properties to drug candidates.[1] The inclusion of a piperazine ring can enhance aqueous solubility, improve oral bioavailability, and provide a handle for further chemical modification.[2] this compound strategically combines this beneficial piperazine core with a methyl benzoate group, creating a bifunctional building block amenable to a variety of synthetic transformations.
Performance in Synthesis: A Comparative Overview
The utility of a building block is fundamentally linked to its performance in chemical synthesis. High yields, purity, and straightforward reaction protocols are paramount for efficient drug development. This compound and its derivatives are key intermediates in the synthesis of numerous clinically significant molecules, most notably the BCR-ABL tyrosine kinase inhibitor, Imatinib.[3][4]
Table 1: Comparison of Synthetic Yields for Imatinib Synthesis Intermediates
| Intermediate | Precursors | Reaction Type | Yield (%) | Purity (%) | Reference |
| Imatinib Base | N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine + 4-(4-Methyl-piperazin-1-ylmethyl)-benzoyl chloride | Amide Coupling | ~91% | >98% | [4] |
| Imatinib Base | N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine + 4-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid | Amide Coupling (with coupling agent) | ~90% | >98% | [5] |
| Imatinib Base | 4-Methyl-N-(4-pyridin-3-yl-pyrimidin-2-yl)-benzene-l,3-diamine + Methyl 4-(4-Methyl-piperazin-1-ylmethyl)-benzoate | Transamidation | ~91% | Not Specified | [4] |
The data indicates that derivatives of this compound consistently produce high yields and purity in the synthesis of Imatinib, highlighting its reliability as a synthetic building block.
Physicochemical Properties: A Head-to-Head Comparison
The physicochemical properties of a building block directly influence the drug-like qualities of the final compound. Properties such as solubility and lipophilicity are critical for absorption, distribution, metabolism, and excretion (ADME). The piperazine ring in this compound plays a crucial role in enhancing these properties.
Table 2: Comparative Physicochemical Properties of Building Blocks
| Building Block | Molecular Weight ( g/mol ) | Calculated logP | Topological Polar Surface Area (Ų) | Key Features |
| This compound | 234.30 | 0.8784 | 41.57 | Contains a basic piperazine nitrogen, enhancing solubility upon protonation.[2][5] |
| Methyl 4-(piperidin-1-ylmethyl)benzoate | 233.31 | 1.95 | 29.54 | Single basic nitrogen in the piperidine ring.[6] |
| Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate | 248.32 | 1.4 | 32.8 | N-methylation of piperazine can modulate basicity and lipophilicity.[1] |
The presence of the second nitrogen atom in the piperazine ring of this compound offers a key advantage over its piperidine counterpart by providing an additional site for protonation, which can significantly improve aqueous solubility.[7] This is a critical factor in designing orally bioavailable drugs.
Application in PROTACs: The Impact of the Linker
In the burgeoning field of PROTACs, the linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of efficacy. The length, rigidity, and chemical composition of the linker influence the formation and stability of the ternary complex, which is essential for target protein degradation.[2] Piperazine-containing linkers, derived from building blocks like this compound, are frequently employed to introduce conformational rigidity and improve solubility.[7][8]
Table 3: Comparative Performance of PROTACs with Different Linker Types
| PROTAC | Linker Type | Target | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Piperazine-based (15 atoms) | BRD4 | 15 | >95 | [7] |
| PROTAC 2 | Piperazine-based (12 atoms) | BRD4 | >1000 | <20 | [7] |
| PROTAC 3 | Piperazine-based (18 atoms) | BRD4 | 45 | >95 | [7] |
| Hypothetical AHPC-Piperazine-BRD4 PROTAC | Piperazine-containing | BRD4 | ~15 | >90 | [9] |
The data for BRD4-targeting PROTACs demonstrates that a piperazine-containing linker of optimal length can lead to highly potent and efficacious protein degradation.[7] The rigid nature of the piperazine ring is thought to pre-organize the PROTAC into a conformation favorable for ternary complex formation.[7]
Experimental Protocols
To facilitate the validation and comparative analysis of this compound, detailed experimental protocols for its synthesis and a key application are provided below.
Synthesis of Methyl 4-(piperazin-1-ylmethyl)benzoate
This protocol describes a common method for the synthesis of the title compound.
Materials:
-
Piperazine hexahydrate
-
Piperazine dihydrochloride
-
Methanol
-
Methyl 4-bromomethylbenzoate
Procedure:
-
A mixture of 38 g (0.2 mole) of piperazine hexahydrate and 28 g (0.2 mole) of piperazine dihydrochloride is prepared in 150 ml of methanol.
-
While stirring at ambient temperature, 45 g (0.2 mole) of methyl 4-bromomethylbenzoate is added to the mixture.
-
The reaction mixture is left to stand for 2 days.
-
The precipitate is removed by suction filtration.
-
The clear solution is evaporated, and the residue is recrystallized from ethanol to yield the desired compound.
Synthesis of Imatinib using a derivative of this compound
This protocol outlines the final amide coupling step in the synthesis of Imatinib.
Materials:
-
4-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid
-
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine
-
Carboxylic acid coupling reagent (e.g., a carbodiimide)
-
Appropriate solvent
Procedure:
-
4-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid is reacted with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine in the presence of a suitable carboxylic acid coupling reagent.[3]
-
The reaction is carried out in an appropriate solvent under conditions that facilitate amide bond formation.
-
Following the reaction, the crude Imatinib is purified to obtain the final product.
Visualizing the Role of this compound
To better understand the utility of this building block, the following diagrams illustrate its synthesis, its incorporation into a drug molecule, and the biological pathway targeted by that drug.
Conclusion
This compound stands out as a highly versatile and efficient building block in drug discovery. Its strategic combination of a piperazine moiety and a reactive methyl benzoate group provides a synthetically tractable scaffold for creating molecules with enhanced physicochemical properties. As demonstrated by its crucial role in the synthesis of Imatinib and its potential as a linker in PROTACs, this building block offers a reliable and effective solution for medicinal chemists aiming to develop next-generation therapeutics. The comparative data presented in this guide underscores its value and solidifies its position as a cornerstone in modern drug design.
References
- 1. researchgate.net [researchgate.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Docking Analysis of Imatinib Analogs Targeting the ABL Kinase Domain
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Binding Affinities and Interaction Mechanisms
This guide provides a comprehensive comparative analysis of molecular docking studies involving Imatinib and its analogs with the Abelson (ABL) kinase domain. Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML), functions by inhibiting the constitutively active BCR-ABL tyrosine kinase.[1] The emergence of drug resistance, often stemming from mutations within the ABL kinase domain, has propelled the development of next-generation analogs with improved efficacy and binding profiles.[1] This document summarizes key quantitative data from various docking studies, details the experimental methodologies, and visualizes the pertinent biological pathways and experimental workflows to facilitate further research and drug discovery efforts.
Comparative Binding Affinities of Imatinib and Its Analogs
Molecular docking simulations are pivotal in predicting the binding affinity and orientation of a ligand within the active site of a target protein. The following table summarizes the docking scores of Imatinib and several of its analogs against the ABL kinase domain from various studies. A lower docking score generally indicates a more favorable binding interaction.
| Compound | Docking Score (unit) | Interacting Residues | PDB ID of ABL Kinase | Reference |
| Imatinib | -206.02 (MolDock) | - | 3PYY | [2] |
| Imatinib | -10.16 (kJ/mol) | E286, T315, M319, I360, H361, D381 | - | [3] |
| Imatinib | - | GLU288, HIS362, ASP382 | 3K5V | |
| Analog 2a | Higher GoldScore than Imatinib | - | 3K5V | |
| Analog 2g | - | - | - | [2] |
| Bosutinib | -332.36 (MolDock) | - | 3UE4 | [2] |
| Ferrocene Analog 6 | - | - | 2HYY | [4] |
| Ferrocene Analog 9 | - | - | 2HYY | [4] |
| Ferrocene Analog 14 | - | - | 2HYY | [4] |
| Ferrocene Analog 18 | - | - | 2HYY | [4] |
Note: Direct comparison of docking scores between different software and scoring functions should be approached with caution.
Experimental Protocols: A Guide to Molecular Docking
The following outlines a typical workflow for performing a comparative molecular docking study of Imatinib analogs with the ABL kinase domain, based on methodologies reported in the literature.[2][5]
Preparation of the ABL Kinase Structure
-
Protein Acquisition: The three-dimensional crystal structure of the ABL kinase domain is retrieved from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 3K5V.[5]
-
Protein Preparation: The downloaded protein structure is prepared for docking. This typically involves removing water molecules and any co-crystallized ligands. Hydrogen atoms are added to the protein, and charges are assigned. Energy minimization of the protein structure is often performed to relieve any steric clashes.[5]
Ligand Preparation
-
Structure Generation: The 2D structures of Imatinib and its analogs are drawn using chemical drawing software and converted to 3D structures.
-
Ligand Optimization: The 3D structures of the ligands are subjected to energy minimization to obtain a stable conformation. This step is crucial for accurate docking results.
Molecular Docking Simulation
-
Software: Various software packages are available for molecular docking, with GOLD and AutoDock being commonly used.[5]
-
Binding Site Definition: The active site of the ABL kinase is defined. This is typically done by specifying the coordinates of the amino acid residues known to be involved in Imatinib binding, such as those in the ATP-binding pocket.
-
Docking Algorithm: The chosen docking program then explores various possible conformations and orientations of the ligand within the defined binding site.
-
Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. The pose with the lowest energy score is generally considered the most likely binding mode.
Analysis of Docking Results
-
Binding Energy/Score: The docking scores of the analogs are compared to that of Imatinib to predict their relative binding affinities.
-
Interaction Analysis: The docked poses are visualized to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the ABL kinase active site.
Visualizing Key Processes
To better understand the context and methodology of these docking studies, the following diagrams illustrate the ABL kinase signaling pathway and a typical molecular docking workflow.
Caption: ABL Kinase Signaling Pathway and Imatinib's Point of Inhibition.
Caption: A Typical Workflow for Molecular Docking Studies.
Conclusion
The comparative docking studies of Imatinib analogs with the ABL kinase domain are crucial for understanding the structure-activity relationships and for designing novel inhibitors with enhanced potency and the ability to overcome resistance. The data presented in this guide, along with the detailed experimental protocols and visualizations, serve as a valuable resource for researchers in the field of oncology drug discovery. By leveraging these computational insights, the development of more effective targeted therapies for CML and other ABL-driven cancers can be accelerated.
References
Safety Operating Guide
Proper Disposal of Methyl 4-piperazin-1-ylmethylbenzoate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedural information for the safe handling and disposal of Methyl 4-piperazin-1-ylmethylbenzoate, ensuring compliance with safety regulations and the protection of laboratory personnel and the environment.
Immediate Safety Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for comprehensive safety information. The known hazards associated with this compound are summarized below.
Hazard and Precautionary Data
| Hazard Classification | GHS Code | Description | Precautionary Measures |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container in accordance with local regulations. |
| Personal Protective Equipment (PPE) | - | - | Wear protective gloves, clothing, and eye/face protection.[1] |
Disposal Procedures: A Step-by-Step Guide
The disposal of this compound must be conducted in a manner that ensures safety and regulatory compliance. The classification of this compound as hazardous waste may vary depending on federal, state, and local regulations. Due to its GHS classification for oral toxicity, it is prudent to handle it as a potentially hazardous waste.
Step 1: Waste Identification and Classification
-
Consult the Safety Data Sheet (SDS): The SDS for this compound indicates that it is harmful if swallowed.[1] This corresponds to an acute oral toxicity (Category 4) under the Globally Harmonized System (GHS), with a lethal dose (LD50) typically in the range of 300-2000 mg/kg for rats.
-
Evaluate Against Hazardous Waste Criteria: Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.
-
Toxicity: While not a federally listed hazardous waste, its oral LD50 may fall within the toxicity criteria for hazardous waste in certain states (e.g., California's threshold is <2500 mg/kg).
-
Ignitability, Corrosivity, and Reactivity: The SDS for this compound does not provide data on its flash point, pH, or reactivity. However, piperazine derivatives can form alkaline solutions.
-
-
Consult Your Institutional EHS Office: Due to the ambiguity in its classification, it is mandatory to contact your institution's Environmental Health and Safety (EHS) office. They will provide guidance on how to classify and dispose of this chemical in accordance with your local and state regulations.
Step 2: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for collecting waste this compound. The container must be made of a compatible material, be in good condition, and have a secure lid.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the first waste was added to the container.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible materials can lead to dangerous chemical reactions.
Step 3: Storage and Disposal
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general work areas and sources of ignition.
-
Disposal Request: Once the container is full or you have no further use for the chemical, submit a chemical waste pickup request to your institution's EHS office.
-
Do Not Dispose in Regular Trash or Down the Drain: Under no circumstances should this compound be disposed of in the regular trash or poured down the sink. Improper disposal can lead to environmental contamination and regulatory violations.
Quantitative Data Summary
The following table summarizes the available physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [2] |
| Molecular Weight | 234.30 g/mol | [2] |
| Appearance | Solid | [1] |
| Boiling Point | 355.6 °C at 760 mmHg | [3] |
| GHS Oral Toxicity | Category 4 (Harmful if swallowed) | [1] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 4-piperazin-1-ylmethylbenzoate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Methyl 4-piperazin-1-ylmethylbenzoate. Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of your research.
Essential Safety and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed.[1] Based on the hazards associated with piperazine and its derivatives, which can be corrosive and cause skin and eye irritation, a comprehensive PPE strategy is mandatory.[2][3]
Minimum Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles of the solid chemical.[4][5] |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness). | Provides a barrier against skin contact. Gloves should be inspected before each use and changed frequently.[4][5] |
| Body Protection | A laboratory coat or chemical-resistant apron. | Prevents contamination of personal clothing.[4][5] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter. | Necessary when working outside of a certified chemical fume hood or if there is a risk of generating dust or aerosols.[5] |
Occupational Exposure Limits for Related Compounds
While specific occupational exposure limits for this compound have not been established, the limits for the related compound, piperazine, provide a valuable reference for risk assessment.
| Compound | Exposure Limit | Organization | Notes |
| Piperazine | TWA: 0.03 ppm | ACGIH | Sensitizer; Not classifiable as a human carcinogen.[6] |
| Piperazine Dihydrochloride | TWA: 5 mg/m³ (10-hour workshift) | NIOSH | Recommended airborne exposure limit.[3] |
| Piperazine Dihydrochloride | TWA: 5 mg/m³ (8-hour workshift) | ACGIH | Recommended airborne exposure limit.[3] |
TWA: Time-Weighted Average
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
1. Preparation and Engineering Controls:
-
Ensure a calibrated chemical fume hood is operational before starting any work.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[2]
-
Prepare a designated workspace and decontaminate the area before and after use.
2. Weighing and Aliquoting:
-
Handle the solid compound within a chemical fume hood to avoid inhalation of any dust.[1]
-
Use appropriate tools (e.g., spatulas, weighing paper) for transferring the chemical.
-
Close the container tightly immediately after use.
3. Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Ensure adequate ventilation during this process.
4. Experimental Use:
-
Keep all containers with the chemical clearly labeled with the full chemical name and any known hazards.[2]
-
Avoid working alone in the laboratory, especially when handling hazardous materials.[7]
5. Post-Handling:
-
Thoroughly decontaminate all non-disposable equipment that has come into contact with the chemical. An appropriate solvent like ethanol or isopropanol can be used, followed by a wash with soap and water.[2]
-
Wash hands and any exposed skin thoroughly with soap and water after handling the chemical.[8]
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is critical to protect the environment and comply with regulations.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[2] The label should include "Hazardous Waste," the full chemical name, and associated hazards.[8]
-
Liquid waste containing this compound should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other incompatible waste streams.[4]
2. Storage of Hazardous Waste:
-
Store sealed hazardous waste containers in a designated and well-ventilated satellite accumulation area, away from general laboratory traffic and incompatible materials.[8][9]
3. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental services company.[8]
-
The preferred method of disposal for piperazine derivatives and similar nitrogen-containing heterocyclic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][8]
-
Never dispose of this compound down the drain or in the general trash.[4]
Experimental Workflow Diagram
Caption: Stepwise workflow for the safe handling of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. benchchem.com [benchchem.com]
- 3. nj.gov [nj.gov]
- 4. benchchem.com [benchchem.com]
- 5. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. research.columbia.edu [research.columbia.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
